C-MS023
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTVWAGUJRUAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Discovery and development of C-MS023 as a PRMT inhibitor
An In-depth Technical Guide on the Discovery and Development of MS023 as a PRMT Inhibitor
Disclaimer: This document pertains to the PRMT inhibitor designated as MS023 . No public records were found for a compound named "C-MS023." It is presumed that "this compound" is a typographical error and refers to MS023. All subsequent information relates to MS023.
Introduction
Protein arginine methyltransferases (PRMTs) are a family of enzymes that play a critical role in cellular processes through the post-translational modification of proteins.[1] They catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues. PRMTs are classified into three types based on the methylation state they produce. Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) catalyze the formation of asymmetric dimethylarginine (ADMA).[1][2] Dysregulation of PRMT activity has been implicated in various diseases, including cancer, making them attractive targets for drug discovery.[2]
This technical guide details the discovery and development of MS023, a potent, selective, and cell-active small molecule inhibitor of Type I PRMTs.[1] MS023 serves as a valuable chemical probe for studying the biological functions of these enzymes.[1][2] This document provides a comprehensive overview of its biochemical and cellular activity, experimental protocols for its characterization, and its mechanism of action.
Quantitative Data
The inhibitory activity of MS023 has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data for MS023.
Table 1: In Vitro Inhibitory Activity of MS023 against Type I PRMTs [1][3]
| Target | IC50 (nM) |
| PRMT1 | 30 ± 9 |
| PRMT3 | 119 ± 14 |
| PRMT4 (CARM1) | 83 ± 10 |
| PRMT6 | 4 ± 0.5 |
| PRMT8 | 5 ± 0.1 |
Table 2: Cellular Inhibitory Activity of MS023 [1][3]
| Cell Line | Target Pathway | Cellular IC50 (nM) |
| MCF7 | PRMT1 (H4R3me2a) | 9 ± 0.2 |
| HEK293 | PRMT6 (H3R2me2a) | 56 |
Table 3: Biophysical Binding Data for MS023 [1]
| Target | Method | Binding Affinity (Kd) (nM) |
| PRMT6 | Isothermal Titration Calorimetry (ITC) | 6 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used in the characterization of MS023.
Biochemical Scintillation Proximity Assay (SPA) for IC50 Determination[3]
This assay quantifies the enzymatic activity of PRMTs by measuring the transfer of a tritiated methyl group from [³H]-SAM to a biotinylated peptide substrate.
-
Materials:
-
Recombinant PRMT enzyme
-
Biotinylated peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Non-tritiated SAM
-
Assay buffer
-
Streptavidin-coated SPA beads
-
Microplate scintillation counter
-
MS023 compound
-
-
Procedure:
-
Prepare a reaction mixture containing the PRMT enzyme, biotinylated peptide substrate, and assay buffer.
-
Add varying concentrations of MS023 to the reaction mixture.
-
Initiate the methylation reaction by adding a mixture of [³H]-SAM and non-tritiated SAM.
-
Incubate the reaction mixture to allow for enzymatic activity.
-
Terminate the reaction.
-
Add streptavidin-coated SPA beads to the wells. The biotinylated and tritiated peptide will bind to the beads.
-
Measure the radioactivity using a microplate scintillation counter. The signal is proportional to the amount of methylation.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Western Blot Assay for Histone Methylation[1][2]
This method is used to determine the effect of MS023 on the methylation of histone proteins within cells.
-
Materials:
-
Cell lines (e.g., MCF7, HEK293)
-
Cell culture medium and reagents
-
MS023 compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-H4R3me2a, anti-H3R2me2a, anti-total Histone H4, anti-total Histone H3)
-
Secondary antibodies (horseradish peroxidase-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of MS023 for a specified period (e.g., 48 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the methylated histone mark.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the signal of the methylated histone to the signal of the total histone to determine the relative level of methylation.
-
Mechanism of Action and Signaling Pathway
MS023 is a non-competitive inhibitor of Type I PRMTs.[1] Mechanism of action studies have shown that the IC50 values of MS023 against PRMT6 are not affected by varying concentrations of either the cofactor SAM or the peptide substrate.[1] This indicates that MS023 does not compete with either SAM or the substrate for binding to the enzyme's active site. A co-crystal structure of PRMT6 in complex with MS023 has revealed that the inhibitor binds to the substrate-binding site.[1]
PRMT Signaling Pathway and Inhibition by MS023
Type I PRMTs asymmetrically dimethylate arginine residues on various protein substrates, including histones. This post-translational modification plays a crucial role in regulating gene expression, DNA damage repair, and signal transduction. MS023, by inhibiting Type I PRMTs, leads to a global decrease in asymmetric dimethylarginine levels in cells.[1]
Caption: PRMT signaling pathway and the inhibitory action of MS023.
Experimental Workflow for MS023 Characterization
The discovery and characterization of MS023 followed a logical progression from initial screening to detailed mechanistic studies.
Caption: A simplified workflow for the discovery and characterization of MS023.
Selectivity Profile of MS023
A key feature of a good chemical probe is its selectivity. MS023 exhibits high selectivity for Type I PRMTs over other classes of methyltransferases.
Caption: Selectivity profile of MS023 against various methyltransferases.
Mechanism of Non-competitive Inhibition by MS023
The non-competitive nature of MS023's inhibition of PRMTs is a key aspect of its mechanism of action.
Caption: Mechanism of non-competitive inhibition by MS023.
References
An In-depth Technical Guide to the Selectivity Profile of C-MS023 Against Protein Arginine Methyltransferases
This technical guide provides a comprehensive overview of the selectivity and inhibitory activity of C-MS023, a potent and cell-active small molecule inhibitor of Type I Protein Arginine Methyltransferases (PRMTs). This document is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, signal transduction, and oncology.
Introduction
Protein arginine methylation is a critical post-translational modification that regulates numerous cellular processes, including gene transcription, RNA metabolism, DNA damage repair, and signal transduction.[1][2] The enzymes responsible for this modification, PRMTs, are classified into three types based on the methylation state they catalyze.[3][4] Type I PRMTs (PRMT1, PRMT2, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8) catalyze both monomethylation and asymmetric dimethylation of arginine residues.[3][4] Type II PRMTs (PRMT5, PRMT9) catalyze monomethylation and symmetric dimethylation, while the Type III PRMT (PRMT7) only catalyzes monomethylation.[3]
Dysregulation of PRMT activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[4] this compound has emerged as a valuable chemical probe for studying the biological functions of Type I PRMTs.[4][5] This guide details its selectivity profile, the experimental protocols used for its characterization, and its effects on cellular signaling pathways.
Data Presentation: this compound Selectivity Profile
This compound demonstrates high potency against Type I PRMTs while being inactive against Type II and Type III PRMTs, as well as other epigenetic modifiers like protein lysine methyltransferases and DNA methyltransferases.[5][6] The inhibitory activity is summarized by the half-maximal inhibitory concentration (IC50) values presented below.
| Target | Enzyme Type | This compound IC50 (nM) |
| PRMT1 | Type I | 30 |
| PRMT3 | Type I | 119 |
| PRMT4 (CARM1) | Type I | 83 |
| PRMT6 | Type I | 4 |
| PRMT8 | Type I | 5 |
| Type II PRMTs (e.g., PRMT5) | Type II | Inactive |
| Type III PRMTs (e.g., PRMT7) | Type III | Inactive |
| Protein Lysine Methyltransferases | - | Inactive |
| DNA Methyltransferases | - | Inactive |
Table 1: In vitro inhibitory activity of this compound against a panel of protein arginine methyltransferases. Data sourced from multiple studies.[6][7][8]
Experimental Protocols
The characterization of this compound involved both biochemical and cellular assays to determine its potency and selectivity.
A scintillation proximity assay was employed to measure the in vitro inhibitory effect of this compound on the methyltransferase activity of PRMTs.[6][7]
Principle: The assay quantifies the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated peptide substrate.[6][7] The resulting [³H]-methylated biotinylated peptide is captured by streptavidin-coated scintillant beads.[6] The proximity of the radioactive methyl group to the scintillant results in light emission, which is proportional to the enzyme activity and is measured by a scintillation counter.[6]
Protocol:
-
Reaction Mixture Preparation: The reaction is conducted in a microplate format. Each well contains the specific PRMT enzyme, a biotinylated peptide substrate, and [³H]-SAM as the methyl donor.[6][7] Reactions are buffered to optimal pH and temperature for enzyme activity.
-
Compound Titration: this compound is serially diluted and added to the reaction wells to achieve a range of concentrations.[6]
-
Enzymatic Reaction: The reaction is initiated by the addition of the enzyme or substrate and incubated to allow for methyl transfer.
-
Signal Detection: Following incubation, streptavidin-coated SPA beads are added to the wells. The plate is incubated to allow the biotinylated peptide to bind to the beads.[6]
-
Data Acquisition: The plate is read using a microplate scintillation counter to measure the radioactivity (counts per minute, CPM).[6]
-
IC50 Determination: The CPM values are plotted against the inhibitor concentration, and the IC50 value is calculated using a nonlinear regression model. The IC50 values are determined under balanced conditions where the concentrations of both the substrate and cofactor are at their respective Michaelis constants (Km).[6][7]
Cell-based assays are crucial for confirming the activity and potency of an inhibitor within a biological context. Western blotting was used to measure the inhibition of specific PRMT-mediated histone methylation marks in cells treated with this compound.[4][5]
1. PRMT1 Cellular Activity Assay:
-
Cell Line: MCF7 breast cancer cells, which have high basal levels of the PRMT1-mediated mark H4R3me2a (asymmetric dimethylation of histone H4 at arginine 3), were used.[4][9]
-
Treatment: MCF7 cells were treated with varying concentrations of this compound for 48 hours.[4][5]
-
Protein Extraction: After treatment, cells were lysed, and total protein was extracted. Histones were often extracted separately using an acid extraction protocol.
-
Western Blotting: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with primary antibodies specific for H4R3me2a and a loading control (e.g., total Histone H4 or β-actin).[4][5]
-
Detection and Analysis: An appropriate secondary antibody conjugated to a fluorophore or enzyme was used for detection. The signal intensities of the bands were quantified, and the H4R3me2a signal was normalized to the loading control. The cellular IC50 was determined by plotting the normalized signal against the this compound concentration.[4][5] For PRMT1 in MCF7 cells, this compound exhibited an IC50 of 9 nM for the reduction of the H4R3me2a mark.[5][8]
2. PRMT6 Cellular Activity Assay:
-
Cell Line and Transfection: HEK293 cells were used. To assess PRMT6-specific activity, cells were transfected with a plasmid encoding FLAG-tagged wild-type PRMT6. A catalytically inactive mutant (V86K/D88A) was used as a negative control.[5][10]
-
Treatment: Transfected HEK293 cells were treated with a range of this compound concentrations for 20 hours.[4][5]
-
Western Blotting: Similar to the PRMT1 assay, whole-cell lysates were analyzed by Western blot. Primary antibodies were used to detect the PRMT6-mediated H3R2me2a mark (asymmetric dimethylation of histone H3 at arginine 2) and a loading control (e.g., total Histone H3).[5][10]
-
Analysis: The cellular IC50 for PRMT6 inhibition was calculated based on the reduction of the H3R2me2a mark. In this model, this compound showed an IC50 of 56 nM.[6][8]
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflows and a relevant signaling pathway affected by Type I PRMTs.
Caption: Workflow for determining this compound IC50 using a Scintillation Proximity Assay.
Caption: Workflow for assessing cellular PRMT inhibition via Western Blot.
References
- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The emerging roles of protein arginine methyltransferases in antiviral innate immune signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MS023 | Structural Genomics Consortium [thesgc.org]
- 5. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 10. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
The Critical Role of Type I Protein Arginine Methyltransferases in Triple-Negative Breast Cancer: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the pivotal role of Type I protein arginine methyltransferases (PRMTs) in the pathobiology of triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer with limited targeted therapeutic options. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of the molecular mechanisms governed by Type I PRMTs in TNBC and outlines potential avenues for therapeutic intervention.
Triple-negative breast cancer is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, rendering it unresponsive to hormonal therapies and HER2-targeted drugs.[1] The identification of novel molecular targets is therefore a critical unmet need for patients with TNBC.[2][3][4][5][6][7][8][9][10] This guide consolidates current research, highlighting the significant overexpression and pro-tumorigenic functions of Type I PRMTs, particularly PRMT1, in this challenging disease.
Executive Summary
Type I PRMTs are a family of enzymes that catalyze the asymmetric dimethylation of arginine residues on histone and non-histone proteins, leading to significant alterations in gene expression and cellular signaling. Emerging evidence strongly indicates that these enzymes are key drivers of TNBC progression, contributing to enhanced cell proliferation, survival, metastasis, and chemoresistance. This guide explores the multifaceted roles of Type I PRMTs in TNBC, with a focus on their involvement in critical oncogenic signaling pathways, and presents the latest data on the efficacy of targeting these enzymes with small molecule inhibitors.
Overexpression of Type I PRMTs in TNBC
Multiple studies have demonstrated the elevated expression of Type I PRMTs in TNBC compared to normal breast tissue and other breast cancer subtypes.[5][11] PRMT1, the predominant Type I PRMT, is consistently found to be overexpressed at both the mRNA and protein levels in TNBC patient samples.[5][11][12] This overexpression is often correlated with a more aggressive phenotype and poorer clinical outcomes.
Table 1: Quantitative Expression of PRMT1 in Triple-Negative Breast Cancer
| Cohort/Study | Tissue Type | Method | Finding | Reference |
| Curie Cohort | TNBC vs. Normal | mRNA Microarray | Highest PRMT1 mRNA expression in TNBC subtype compared to Luminal A, Luminal B, Her2+, and normal breast tissues. | [5][11] |
| TCGA Cohort | TNBC vs. Normal | RNA-Seq | Confirmed highest PRMT1 mRNA expression in TNBC. | [5][13] |
| Curie Cohort | TNBC vs. Normal | Immunohistochemistry (IHC) | PRMT1 protein is highly expressed in all breast cancer subtypes compared to normal tissues, with no significant difference between subtypes. | [5][11] |
| TCGA_BRCA | TNBC vs. Normal | RNA-Seq (z-scores) | PRMT1 mRNA levels are significantly higher in TNBC compared to normal adjacent tissues (p < 0.001). | [13] |
Type I PRMTs as Central Regulators of Oncogenic Signaling in TNBC
Type I PRMTs, and PRMT1 in particular, exert their pro-tumorigenic effects by modulating key signaling pathways that are frequently dysregulated in TNBC.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is overexpressed in a majority of TNBC cases and is associated with poor prognosis.[1] PRMT1 has been shown to regulate EGFR signaling through a dual mechanism:
-
Transcriptional Regulation: PRMT1 is recruited to the EGFR promoter where it methylates histone H4 at arginine 3 (H4R3me2a), an activating epigenetic mark, thereby increasing EGFR transcription.[1][2]
-
Post-translational Modification: PRMT1 can directly methylate EGFR at arginine residues (R198 and R200), which enhances its stability and downstream signaling to pro-survival pathways such as Akt, ERK, and STAT3.[1]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is aberrantly activated in TNBC and plays a crucial role in tumor progression. PRMT1 promotes canonical Wnt signaling by transcriptionally upregulating key components of this pathway, including the co-receptor LRP5 and the enzyme Porcupine (PORCN), which is essential for Wnt ligand secretion.[1][2] This is achieved through PRMT1-mediated H4R3 methylation at their respective gene promoters.[1]
MYC Signaling and Chemoresistance
PRMT1 has been implicated in resistance to PARP inhibitors, a class of drugs used in some TNBC patients, through its regulation of the MYC oncogene.[3][10][14][15] PRMT1 can enhance the stability of the c-Myc protein, a key driver of cell proliferation and DNA repair.[3][10][14][16] This stabilization leads to the upregulation of genes involved in homologous recombination, a DNA repair pathway that, when functional, can confer resistance to PARP inhibitors.[10][14]
Therapeutic Targeting of Type I PRMTs in TNBC
The critical role of Type I PRMTs in TNBC has spurred the development of small molecule inhibitors. Two of the most studied are GSK3368715 and MS023. These inhibitors have demonstrated promising anti-tumor activity in preclinical models of TNBC.
Table 2: Efficacy of Type I PRMT Inhibitors in TNBC Models
| Inhibitor | TNBC Cell Line | Assay | Result | Reference |
| GSK3368715 | MDA-MB-468 | Cell Viability | IC50 < 10 µM | [5] |
| MS023 | MDA-MB-468 | Cell Viability | IC50 < 10 µM | [5] |
| GSK3368715 | Other TNBC lines (MDA-MB-231, HCC38, HCC70, MDA-MB-453) | Cell Viability | Resistant (IC50 > 10 µM) | |
| MS023 | Other TNBC lines (MDA-MB-231, HCC38, HCC70, MDA-MB-453) | Cell Viability | Resistant (IC50 > 10 µM) | [5] |
| GSK3368715 | MDA-MB-468 Xenograft | Tumor Growth Inhibition | 85% inhibition at 150 mg/kg | [17][18] |
| MS023 | MDA-MB-468 Xenograft | Tumor Growth Inhibition | Significant reduction in tumor growth at 60 mg/kg | [19] |
These inhibitors have also shown synergistic effects when combined with standard-of-care chemotherapies and other targeted agents, such as EGFR inhibitors.[5][6][7][8][9]
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the role of Type I PRMTs in TNBC.
Western Blot Analysis for PRMT1 Expression
Methodology:
-
Protein Extraction: Lyse TNBC cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein lysate on a 10% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PRMT1 (e.g., Cell Signaling Technology, #9004) overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).
Chromatin Immunoprecipitation (ChIP) for PRMT1 Occupancy
Methodology:
-
Cross-linking: Treat TNBC cells (e.g., MDA-MB-468) with 1% formaldehyde to cross-link proteins to DNA.[5]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.[5]
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-PRMT1 antibody or a negative control IgG overnight at 4°C.[5]
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.[5]
-
Washes and Elution: Perform a series of washes to remove non-specific binding and then elute the chromatin from the beads.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating in the presence of proteinase K.[5]
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of target genes (e.g., EGFR, LRP5, PORCN) to determine the enrichment of PRMT1 binding.[5]
Cell Viability (MTT) Assay
Methodology:
-
Cell Seeding: Seed TNBC cells in 96-well plates at an appropriate density.
-
Drug Treatment: Treat the cells with a range of concentrations of the Type I PRMT inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value of the inhibitor.
Future Directions and Conclusion
The compelling body of evidence presented in this guide solidifies the position of Type I PRMTs as critical mediators of TNBC pathogenesis and as promising therapeutic targets. While the development of specific and potent inhibitors is advancing, further research is needed to identify robust biomarkers that can predict patient response to these agents. The exploration of combination therapies that exploit the molecular vulnerabilities induced by PRMT inhibition will be a key area of future investigation. Ultimately, targeting Type I PRMTs represents a novel and exciting therapeutic strategy with the potential to significantly improve outcomes for patients with triple-negative breast cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. PRMT1 Confers Resistance to Olaparib via Modulating MYC Signaling in Triple-Negative Breast Cancer [ouci.dntb.gov.ua]
- 4. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer | Semantic Scholar [semanticscholar.org]
- 5. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. PRMT1 Confers Resistance to Olaparib via Modulating MYC Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] PRMT1 Confers Resistance to Olaparib via Modulating MYC Signaling in Triple-Negative Breast Cancer | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
C-MS023: A Spatiotemporal Probe for Interrogating Arginine Methylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein arginine methylation is a critical post-translational modification that governs a wide array of cellular processes, including signal transduction, gene transcription, and DNA damage repair. Dysregulation of this process, primarily mediated by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs), has been implicated in various diseases, most notably cancer. The development of chemical probes to selectively inhibit PRMTs has become a crucial area of research for dissecting their physiological and pathological roles. C-MS023 is a novel, photoactivatable chemical probe designed for the spatiotemporal control of Type I PRMT inhibition. This guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols, and its application in studying arginine methylation.
This compound is a caged prodrug of MS023, a potent and selective inhibitor of Type I PRMTs.[1] The caging group renders the molecule largely inactive until its removal by irradiation with 420 nm light.[1] This unique feature allows for precise control over the location and timing of PRMT inhibition, offering an unprecedented tool to study the dynamic processes regulated by arginine methylation.
Mechanism of Action
This compound itself exhibits significantly attenuated inhibitory activity against Type I PRMTs. Upon exposure to 420 nm visible light, the photolabile caging group is cleaved, releasing the active inhibitor, MS023.[1] MS023 is a potent, cell-active inhibitor of human Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[2][3] It acts by binding to the substrate-binding site of these enzymes.[4] This inhibition leads to a decrease in asymmetric dimethylation of arginine residues on histone and non-histone proteins.[4]
Quantitative Inhibitory Activity
The inhibitory potency of MS023 and the differential activity of this compound before and after photoactivation are summarized in the tables below.
| Compound | Target | IC50 (nM) | Reference |
| MS023 | PRMT1 | 30 | [2] |
| PRMT3 | 119 | [2] | |
| PRMT4 (CARM1) | 83 | [2] | |
| PRMT6 | 4 | [2] | |
| PRMT8 | 5 | [2] |
Table 1: In vitro inhibitory activity of MS023 against Type I PRMTs.
| Compound | Target | Condition | IC50 (µM) | Reference |
| This compound | PRMT6 | No Light | 0.2224 | [1] |
| This compound | PRMT6 | 420 nm Light | 0.01227 | [1] |
Table 2: In vitro inhibitory activity of this compound against PRMT6 before and after photoactivation. This demonstrates an 18-fold increase in potency upon uncaging.[1]
Experimental Protocols
In Vitro Enzyme Inhibition Assay (Scintillation Proximity Assay)
This protocol is adapted from established methods for measuring PRMT activity.[2]
Materials:
-
Recombinant human PRMT enzyme (e.g., PRMT1, PRMT6)
-
Histone or peptide substrate (e.g., Histone H4 peptide)
-
S-[3H-methyl]-adenosyl-L-methionine (3H-SAM)
-
This compound or MS023
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)
-
Streptavidin-coated SPA beads
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound (with and without light exposure) or MS023 in assay buffer.
-
In a microplate, combine the PRMT enzyme, substrate, and the test compound.
-
For photoactivation of this compound, expose the relevant wells to 420 nm light for a predetermined duration (to be optimized).
-
Initiate the methylation reaction by adding 3H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., 7.5 M guanidine hydrochloride).
-
Add streptavidin-coated SPA beads to capture the biotinylated methylated substrate.
-
Incubate for 30 minutes to allow for bead settling.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
Cellular Photoactivation of this compound and Western Blot Analysis of Histone Methylation
This protocol provides a general framework for utilizing this compound in a cellular context.
Materials:
-
Cells of interest (e.g., MCF7, HEK293) cultured on appropriate plates or coverslips.
-
This compound stock solution (in DMSO).
-
Cell culture medium.
-
A light source capable of delivering 420 nm light (e.g., LED array, filtered lamp).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against specific arginine methylation marks (e.g., anti-H3R2me2a, anti-H4R3me2a) and loading controls (e.g., anti-Histone H3, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
ECL substrate for chemiluminescence detection.
Procedure:
-
Seed cells and allow them to adhere and grow to the desired confluency.
-
Treat the cells with the desired concentration of this compound in fresh cell culture medium. Incubate for a sufficient duration to allow for cellular uptake (e.g., 1-4 hours).
-
For the photoactivation group, expose the cells to 420 nm light. The duration and intensity of the light exposure should be optimized to achieve efficient uncaging while minimizing phototoxicity.
-
Include control groups: no treatment, vehicle (DMSO) only, MS023 (active compound), and this compound without light exposure.
-
After the desired post-treatment incubation period (e.g., 24-48 hours), wash the cells with PBS.
-
Lyse the cells using lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative levels of histone arginine methylation.
Signaling Pathway Modulation: The Hippo-FoxO Axis
Inhibition of Type I PRMTs by MS023 has been shown to impact key signaling pathways, including the Hippo and Forkhead box O (FoxO) pathways. The Hippo pathway is a critical regulator of cell proliferation and apoptosis, and its core components include the kinases MST1/2 and LATS1/2. FoxO transcription factors are key players in stress resistance, metabolism, and cell fate decisions. The ability to control PRMT inhibition with this compound provides a powerful tool to dissect the temporal dynamics of these pathways.
The following diagram illustrates a potential mechanism by which PRMT1 inhibition by photo-activated this compound could modulate the Hippo-FoxO signaling axis, leading to an anti-proliferative and pro-apoptotic cellular response.
Caption: this compound photoactivation and downstream signaling cascade.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of spatiotemporal PRMT inhibition using this compound.
Caption: Experimental workflow for this compound application.
Conclusion
This compound represents a significant advancement in the field of chemical biology, providing a powerful tool for the precise investigation of arginine methylation. Its photoactivatable nature allows for unprecedented spatiotemporal control of Type I PRMT inhibition, enabling researchers to dissect the dynamic roles of these enzymes in various cellular processes. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the adoption and application of this innovative chemical probe in both basic research and drug discovery.
References
- 1. Light-Activated Gene Expression System Using a Caging-Group-Free Photoactivatable Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. MS023 | Structural Genomics Consortium [thesgc.org]
- 4. Light-controlled modulation of gene expression by chemical optoepigenetic probes - PubMed [pubmed.ncbi.nlm.nih.gov]
C-MS023: A Technical Guide to the Spatiotemporal Inhibition of Histone Arginine Asymmetric Dimethylation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of C-MS023 and its active counterpart, MS023, focusing on their mechanism and effect on histone arginine asymmetric dimethylation. Histone arginine methylation is a critical post-translational modification that plays a pivotal role in regulating chromatin structure, gene transcription, and other fundamental cellular processes. Asymmetric dimethylation of arginine residues is catalyzed by Type I protein arginine methyltransferases (PRMTs), a family of enzymes frequently implicated in various diseases, including cancer.[1][2][3][4]
This compound is a photo-activatable prodrug of MS023, a potent and selective inhibitor of Type I PRMTs.[5][6] This "caged" design allows for precise spatiotemporal control over the inhibition of histone arginine asymmetric dimethylation, making this compound a powerful tool for investigating the dynamic roles of Type I PRMTs in health and disease.[6]
Mechanism of Action: Photo-activation of this compound
This compound is engineered to be biologically inert until activated by a specific wavelength of light.[6] The core inhibitor, MS023, is masked by a photocleavable DEACM group. Upon irradiation with visible light at 420 nm, this protective group is cleaved, releasing the active MS023 molecule.[5][6] This activation allows researchers to initiate the inhibition of Type I PRMTs at a desired time and location, providing a high degree of experimental control.[6]
The Active Inhibitor: MS023 Selectivity and Potency
Once released, MS023 acts as a potent, selective, and cell-active inhibitor of Type I PRMTs, which include PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[1][2][3][7] It is a pan-inhibitor of this class, effectively targeting the enzymes responsible for mono- and asymmetric dimethylation of arginine residues.[1][2] Crucially, MS023 shows no inhibitory activity against Type II (PRMT5, PRMT9) or Type III (PRMT7) PRMTs, nor against other epigenetic modifiers like protein lysine methyltransferases and DNA methyltransferases, highlighting its specificity.[1][2][7] Structural studies have revealed that MS023 binds to the substrate-binding site of the enzyme and acts as a non-competitive inhibitor with respect to both the S-adenosyl-L-methionine (SAM) cofactor and the peptide substrate.[1]
Quantitative Data Summary
The potency of MS023 has been quantified through various biochemical and cellular assays. The tables below summarize the key inhibitory concentrations.
Table 1: Biochemical IC₅₀ Values of MS023 Against Type I PRMTs
| Target | IC₅₀ (nM) |
|---|---|
| PRMT1 | 30 |
| PRMT3 | 119 |
| PRMT4 | 83 |
| PRMT6 | 4 |
| PRMT8 | 5 |
Data sourced from MedchemExpress and Selleck Chemicals.[7][8]
Table 2: Cellular IC₅₀ Values of MS023 for Histone Mark Reduction
| Histone Mark | Cell Line | Treatment Time | Cellular IC₅₀ (nM) |
|---|---|---|---|
| H4R3me2a (PRMT1 mark) | MCF7 | 48 h | 9 |
| H3R2me2a (PRMT6 mark) | HEK293 | 20 h | 56 |
Data sourced from Selleck Chemicals and the Structural Genomics Consortium.[3][7][9]
Table 3: this compound Potency
| Target Mark | Light Condition | Estimated IC₅₀ (µM) |
|---|---|---|
| H3R2me2a | With 420 nm light | 0.2224 |
Data sourced from MedchemExpress.[5]
Cellular Effects on Histone Methylation
Treatment of cells with MS023 leads to a potent and dose-dependent decrease in the levels of histone arginine asymmetric dimethylation.[1][2] Specifically, it has been shown to reduce well-characterized marks such as H4R3me2a (asymmetric dimethylation of arginine 3 on histone H4), which is primarily catalyzed by PRMT1, and H3R2me2a (asymmetric dimethylation of arginine 2 on histone H3), a mark associated with PRMT6 activity.[1][3] An interesting consequence of inhibiting asymmetric dimethylation is a concurrent increase in the global levels of arginine monomethylation and symmetric dimethylation, as the methyltransferase machinery is redirected.[1][2][7]
Experimental Protocols
A. PRMT Biochemical Scintillation Proximity Assay (SPA)
This in vitro assay is used to determine the IC₅₀ values of compounds against PRMT enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the specific PRMT enzyme, a biotinylated peptide substrate (e.g., derived from histone H3 or H4), and the test compound (MS023) at various concentrations in an appropriate assay buffer.
-
Initiation: Start the methyltransferase reaction by adding the methyl donor, S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 23°C) for a set period, allowing the enzyme to transfer the tritiated methyl group to the peptide substrate.
-
Termination: Stop the reaction by adding a high concentration of non-tritiated SAM.
-
Detection: Transfer the reaction mixture to a streptavidin-coated scintillant-embedded microplate (e.g., FlashPlate). The biotinylated and now radiolabeled peptide binds to the streptavidin, bringing the ³H isotope into close proximity with the scintillant, which generates a light signal.
-
Quantification: Measure the light emission using a microplate scintillation counter. The signal intensity is proportional to the enzyme activity.
-
Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[7]
B. Cellular Histone Methylation Analysis by Western Blot
This method quantifies the levels of specific histone methylation marks within cells following inhibitor treatment.
-
Cell Culture and Treatment: Plate cells (e.g., MCF7 or HEK293) and allow them to adhere. Treat the cells with varying concentrations of MS023 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 20-48 hours).[1][3]
-
Histone Extraction: Harvest the cells and perform acid extraction to isolate histone proteins. This typically involves lysing the cells, isolating the nuclei, and extracting the basic histone proteins with a dilute acid like sulfuric acid.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard method like the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the histone mark of interest (e.g., anti-H4R3me2a or anti-H3R2me2a). A parallel blot should be run with an antibody against a total histone (e.g., anti-H3 or anti-H4) to serve as a loading control.[1][3]
-
Secondary Antibody: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the signal of the methylated histone to the total histone signal to determine the relative reduction in methylation.[1][3]
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MS023 | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MS023, PRMT Inhibitor - CD BioSciences [celluars.com]
Inactive Analog MS094 for C-MS023 Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MS094, the inactive analog of the potent Type I protein arginine methyltransferase (PRMT) inhibitor, C-MS023. This document details the comparative biochemical and cellular activities of both compounds, provides step-by-step experimental protocols for their use, and illustrates the relevant signaling pathways. MS094 serves as an essential negative control for studies involving this compound, enabling researchers to distinguish specific on-target effects from off-target phenomena.
Comparative Activity of this compound and MS094
This compound is a potent and selective inhibitor of Type I PRMTs, a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1][2] In contrast, MS094 is a close structural analog of this compound that is inactive in both biochemical and cellular assays, making it an ideal negative control.[1] The key structural difference leading to this inactivity is the substitution of a terminal primary amino group in this compound with a hydroxyl group in MS094.[1]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and the lack thereof for MS094.
Table 1: In Vitro Inhibitory Activity of this compound against Type I PRMTs
| Target PRMT | This compound IC50 (nM) |
| PRMT1 | 30 |
| PRMT3 | 119 |
| PRMT4 | 83 |
| PRMT6 | 4 |
| PRMT8 | 5 |
Data compiled from multiple sources.[2][3]
Table 2: Comparative Cellular Activity of this compound and MS094
| Assay | Cell Line | Target Methylation Mark | This compound IC50 | MS094 Activity |
| Histone H4 Arg 3 Methylation | MCF7 | H4R3me2a | 9 nM | Inactive |
| Histone H3 Arg 2 Methylation | HEK293 (PRMT6 transfected) | H3R2me2a | 56 nM | Inactive |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound and MS094 in research settings.
In Vitro PRMT Inhibition Assay (Scintillation Proximity Assay)
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a biotinylated peptide substrate by a PRMT enzyme.
Materials:
-
Recombinant PRMT enzyme (e.g., PRMT1, PRMT6)
-
Biotinylated histone peptide substrate (e.g., biotin-H4 peptide)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
S-adenosyl-L-methionine (SAM), unlabeled
-
This compound and MS094 (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Streptavidin-coated SPA beads
-
96-well or 384-well microplates suitable for scintillation counting
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and MS094 in DMSO. Further dilute in Assay Buffer to the final desired concentrations. Include a DMSO-only control.
-
In a microplate, add the diluted compounds.
-
Add the PRMT enzyme to each well.
-
Initiate the methylation reaction by adding a mixture of the biotinylated peptide substrate and [³H]-SAM. The final concentrations should be at or near the Km for both the peptide and SAM.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution containing an excess of unlabeled SAM.
-
Add streptavidin-coated SPA beads to each well. The biotinylated peptide will bind to the beads.
-
Incubate for at least 30 minutes to allow for bead settling and binding.
-
Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [³H]-methylated peptide bound to the beads.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value for this compound.
Cellular Histone Methylation Assay (Western Blot)
This protocol details the detection of specific histone methylation marks in cells treated with this compound or MS094.
Materials:
-
Cell lines (e.g., MCF7, HEK293)
-
Cell culture medium and supplements
-
This compound and MS094 (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H4R3me2a, anti-H3R2me2a, anti-Histone H4, anti-Histone H3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or MS094 for the desired duration (e.g., 24-48 hours). Include a DMSO-only control.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H4R3me2a, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To normalize for loading, strip the membrane and re-probe with an antibody against the total histone (e.g., anti-Histone H4) or a loading control like GAPDH.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the use of this compound and MS094.
PRMT6 Signaling Pathway
Protein Arginine Methyltransferase 6 (PRMT6) is a Type I PRMT that asymmetrically dimethylates arginine residues on various histone and non-histone proteins.[4] A key substrate of PRMT6 is Histone H3 at arginine 2 (H3R2).[4] The methylation of H3R2 by PRMT6 is generally associated with transcriptional repression.[4] this compound, by inhibiting PRMT6, prevents this methylation event, leading to changes in gene expression.
Caption: PRMT6-mediated histone methylation and its inhibition by this compound.
Experimental Workflow for Comparative Analysis
This workflow outlines the process of comparing the effects of this compound and its inactive analog, MS094, in a cellular context.
Caption: Workflow for comparing this compound and MS094 cellular effects.
Logical Relationship of Active vs. Inactive Compound
This diagram illustrates the importance of using a negative control to validate the on-target effects of an active compound.
Caption: Rationale for using MS094 as a negative control for this compound.
Conclusion
The availability of the highly potent and selective Type I PRMT inhibitor, this compound, alongside its structurally similar but inactive analog, MS094, provides a powerful toolset for researchers. The use of MS094 as a negative control is critical for validating that the observed biological effects of this compound are due to the specific inhibition of its intended targets. This technical guide offers the necessary data and protocols to effectively employ these chemical probes in the study of PRMTs in health and disease.
References
C-MS023: A Technical Guide to a Potent Type I PRMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-MS023 is a potent and selective small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs). This class of enzymes plays a critical role in a multitude of cellular processes, including signal transduction, gene transcription, and DNA repair, through the methylation of arginine residues on histone and non-histone proteins. Dysregulation of Type I PRMT activity has been implicated in various diseases, most notably cancer, making them a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the biochemical and cellular properties of this compound, including its CAS number, molecular weight, mechanism of action, and effects on key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its use in preclinical research and drug development.
Core Properties of this compound
This compound is available as a free base and a dihydrochloride salt, each with distinct properties.
| Property | This compound (Free Base) | This compound (Dihydrochloride) |
| CAS Number | 1831110-54-3 | 1992047-64-9 |
| Molecular Formula | C₁₇H₂₅N₃O | C₁₇H₂₅N₃O · 2HCl |
| Molecular Weight | 287.4 g/mol | 360.32 g/mol |
Mechanism of Action and Biological Activity
This compound is a cell-active inhibitor that targets the substrate-binding site of Type I PRMTs, which include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. By inhibiting these enzymes, this compound prevents the asymmetric dimethylation of arginine residues on their protein substrates. This inhibition leads to a global reduction in asymmetric dimethylarginine (aDMA) levels within the cell.
The biological consequences of Type I PRMT inhibition by this compound are multifaceted and include:
-
Induction of an Interferon-like Response: this compound treatment can trigger a viral mimicry response in cancer cells by inducing the expression of endogenous retroviral elements and double-stranded RNA (dsRNA). This occurs, in part, through the repression of DNA methyltransferase 1 (DNMT1).[1] The accumulation of dsRNA activates innate immune signaling pathways, leading to the production of type I and II interferons.[2][3]
-
Impairment of DNA Damage Response: Inhibition of Type I PRMTs by this compound has been shown to disrupt the DNA damage response (DDR) pathway. Specifically, it can lead to the downregulation of key DDR proteins and impair the repair of DNA double-strand breaks.[4][5] This sensitizes cancer cells to DNA-damaging agents and radiation therapy.[6][7]
-
Alteration of RNA Splicing: this compound can impair RNA splicing, leading to the retention of introns and the formation of DNA:RNA hybrids (R-loops).[6][8][9] This disruption of RNA metabolism contributes to the accumulation of dsRNA and the subsequent activation of antiviral signaling.
Signaling Pathways Affected by this compound
The inhibitory action of this compound on Type I PRMTs initiates a cascade of events that impact several critical signaling pathways.
Caption: this compound inhibits Type I PRMTs, leading to diverse cellular consequences.
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound has been quantified against various Type I PRMTs and in different cancer cell lines.
| Target | IC₅₀ (nM) | Assay Type |
| PRMT1 | 30 | Cell-free |
| PRMT3 | 119 | Cell-free |
| PRMT4 | 83 | Cell-free |
| PRMT6 | 4 | Cell-free |
| PRMT8 | 5 | Cell-free |
| Cell Line | Cancer Type | IC₅₀ |
| MCF-7 | Breast Cancer | 9 nM (H4R3me2a inhibition) |
| HEK293 | Embryonic Kidney | 56 nM (H3R2me2a inhibition) |
| Various | - | For a comprehensive list of IC₅₀ values across multiple cancer cell lines, refer to the cited literature.[10][11][12][13][14] |
Experimental Protocols
General Experimental Workflow
A typical workflow for investigating the effects of this compound in a cell-based assay is outlined below.
Caption: A generalized workflow for cell-based experiments using this compound.
Western Blot for Asymmetric Dimethylarginine (aDMA)
This protocol is for detecting global changes in aDMA levels in cells treated with this compound.
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for asymmetric dimethylarginine (e.g., ADMA Asym26, 1:500 - 1:2,000 dilution).[15][16] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection reagent.
In-Cell Western™ Assay
This quantitative immunofluorescence assay allows for the analysis of protein methylation in a multi-well plate format.
-
Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate and treat with this compound.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block with a suitable blocking buffer (e.g., LI-COR Intercept® Blocking Buffer) for 1.5 hours.[17]
-
Primary Antibody Incubation: Incubate with primary antibodies against the methylated protein of interest and a normalization control (e.g., a total protein stain) for 2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with spectrally distinct IRDye® secondary antibodies for 1 hour at room temperature, protected from light.
-
Imaging: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey®).
Scintillation Proximity Assay (SPA)
This biochemical assay measures the activity of PRMTs in a cell-free system.
-
Reaction Setup: In a microplate, combine the PRMT enzyme, a biotinylated peptide substrate (e.g., a histone tail peptide), and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in a suitable reaction buffer. Include this compound at various concentrations.
-
Incubation: Incubate the reaction mixture to allow for the enzymatic transfer of the [³H]-methyl group to the peptide substrate.
-
Signal Detection: Add streptavidin-coated scintillant beads. The biotinylated and [³H]-methylated peptide will bind to the beads, bringing the radioisotope in close proximity to the scintillant and generating a light signal.
-
Measurement: Measure the light signal using a scintillation counter. The signal intensity is proportional to the enzyme activity.[18][19][20][21]
Conclusion
This compound is a valuable research tool for elucidating the biological roles of Type I PRMTs and for exploring their therapeutic potential. Its high potency and selectivity, combined with its demonstrated effects on cancer-relevant pathways, make it an important compound for further investigation in oncology and other disease areas. The data and protocols provided in this guide are intended to support the research community in utilizing this compound to advance our understanding of arginine methylation and to accelerate the development of novel therapeutics.
References
- 1. PRMT1 Inhibition Activates the Interferon Pathway to Potentiate Antitumor Immunity and Enhance Checkpoint Blockade Efficacy in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRMT1 mediated methylation of cGAS suppresses anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. epicypher.com [epicypher.com]
- 16. Specific Lowering of Asymmetric Dimethylarginine by Pharmacological Dimethylarginine Dimethylaminohydrolase Improves Endothelial Function, Reduces Blood Pressure and Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. licorbio.com [licorbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Scintillation proximity assay of arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Scintillation proximity assay for measurement of RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for C-MS023 and MS023 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-MS023 is a photoactivatable prodrug of MS023, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] MS023 does not significantly affect Type II and Type III PRMTs or other epigenetic modifiers, making it a valuable tool for studying the specific roles of Type I PRMTs in various biological processes.[2][3] This document provides detailed protocols for the application of MS023 and its photoactivatable precursor, this compound, in cell culture experiments.
MS023 has been shown to inhibit PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[4] Its inhibitory activity leads to a reduction in asymmetric dimethylation of arginine residues on histone and non-histone proteins, thereby influencing gene expression and other cellular processes.[2][5] this compound offers spatiotemporal control over this inhibition, as it remains inactive until triggered by 420 nm light, which releases the active MS023 compound.[1]
Data Presentation
Table 1: Inhibitory Activity of MS023 against Type I PRMTs
| Target | IC₅₀ (nM) |
| PRMT1 | 30 |
| PRMT3 | 119 |
| PRMT4 | 83 |
| PRMT6 | 4 |
| PRMT8 | 5 |
Data compiled from MedchemExpress.[4]
Table 2: Cellular Activity of MS023 in Various Cell Lines
| Cell Line | Assay | IC₅₀ (nM) |
| MCF-7 | H4R3 methylation | 9 |
| HEK293 | H3R2 methylation | 56 |
Data compiled from Bertin Bioreagent and other sources.[5][6]
Experimental Protocols
Protocol 1: General Cell Treatment with MS023
This protocol describes the general procedure for treating cultured cells with MS023 to investigate its effects on cellular processes.
Materials:
-
MS023 (hydrochloride salt available from various suppliers)
-
Dimethyl sulfoxide (DMSO), sterile
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640)[7]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cultured cells of interest (e.g., MCF-7, HEK293, HT-29)[7][8]
-
Sterile culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of MS023 in sterile DMSO. For example, a 10 mM stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or -80°C for up to six months.[4]
-
-
Cell Seeding:
-
Seed the cells of interest into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
On the day of treatment, prepare working solutions of MS023 by diluting the stock solution in fresh, pre-warmed complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Concentrations ranging from nanomolar to low micromolar are typically effective.[4][7]
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of MS023.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest MS023 concentration) in your experiment.
-
For some experiments, a negative control compound, MS094, which is structurally similar to MS023 but inactive, can be used.[3]
-
-
Incubation:
-
Downstream Analysis:
-
Following incubation, the cells can be harvested and processed for various downstream analyses, such as Western blotting to detect changes in histone methylation, cell viability assays, or gene expression analysis.
-
Protocol 2: Photoactivation of this compound in Cell Culture
This protocol provides a general guideline for the photoactivation of this compound. The specific parameters of light exposure may need to be optimized for your experimental setup.
Materials:
-
This compound
-
Cultured cells prepared as in Protocol 1.
-
A light source capable of emitting light at or near 420 nm.
Procedure:
-
Cell Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentration of this compound in fresh culture medium, as described in Protocol 1.
-
-
Photoactivation:
-
To activate the prodrug, expose the cells to 420 nm visible light.[1] The duration and intensity of the light exposure will need to be carefully controlled and optimized to ensure efficient activation of this compound without causing phototoxicity to the cells.
-
It is crucial to include control groups that are not exposed to light to assess the baseline effect of the inactive prodrug.
-
-
Incubation and Analysis:
-
After light exposure, return the cells to the incubator for the desired incubation period.
-
Proceed with downstream analysis as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for cell-based assays using MS023 or this compound.
Caption: Signaling pathway inhibited by the drug MS023.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MS023 | Structural Genomics Consortium [thesgc.org]
- 6. MS023 (hydrochloride) - Applications - CAT N°: 18361 [bertin-bioreagent.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for H4R3me2a Detection by Western Blot Using C-MS023 as a Chemical Probe
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of Western blotting to detect the asymmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2a). This protocol is particularly relevant for studies involving the modulation of this epigenetic mark using the photoactivatable prodrug C-MS023.
Introduction
Histone H4 Arginine 3 asymmetric dimethylation (H4R3me2a) is a crucial epigenetic modification catalyzed by Type I Protein Arginine Methyltransferases (PRMTs), primarily PRMT1.[1][2] This modification is associated with transcriptional activation and plays a significant role in various cellular processes and disease states, including cancer and fibrosis.[1][3][4] The small molecule MS023 is a potent and selective inhibitor of Type I PRMTs, and its photoactivatable prodrug, this compound, allows for spatiotemporal control of PRMT inhibition.[5][6][7] Upon irradiation with 420 nm light, this compound releases the active inhibitor MS023, leading to a reduction in H4R3me2a levels.[7] Western blotting is a key technique to quantify the changes in global H4R3me2a levels following such treatments.
Data Presentation
The following table summarizes experimental conditions for the modulation of H4R3me2a levels using MS023, the active form of this compound, as detected by Western blot in various cell lines.
| Cell Line | Compound | Concentration Range | Incubation Time | Key Observations | Reference |
| A549 | This compound | 0.1 µM | 24h, followed by 4 min light irradiation and another 24h incubation | Light-induced activation of this compound leads to a dramatic decrease in H4R3me2a levels, similar to MS023 treatment. | [7] |
| A549 | MS023 | As low as 0.1 µM | 48h (24h pre-incubation + 24h post-irradiation) | Remarkable reduction of H3R2me2a and H4R3me2a marks. | [7] |
| MCF7 | MS023 | 1.4 - 1000 nM | 48h | Potent and concentration-dependent reduction of cellular H4R3me2a levels with an IC50 of 9 ± 0.2 nM. | [2][8][9] |
| HEK293 | MS023 | 1 - 1000 nM | 20h | Concentration-dependent reduction of the H3R2me2a mark in cells overexpressing PRMT6. | [2][8][9] |
Experimental Protocols
Herein is a detailed protocol for Western blotting to detect H4R3me2a. This protocol can be adapted for experiments using this compound to study the dynamics of this histone modification.
1. Cell Lysis and Protein Extraction
-
Place the cell culture dish on ice and wash the cells with ice-cold sterile PBS.
-
Lyse the cells by adding RIPA buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors.[4][10]
-
For adherent cells, scrape the cells and transfer the lysate to a microfuge tube.[10]
-
Sonicate the cell suspension on ice to shear DNA and ensure complete cell lysis.[10]
-
Centrifuge the lysate at 12,000 rpm for 15-20 minutes at 4°C.[11]
-
Transfer the supernatant containing the protein to a new tube.
-
Determine the protein concentration using a BCA assay.[4][11]
2. Sample Preparation and Gel Electrophoresis
-
To an appropriate amount of protein lysate (typically 10-30 µg), add 6x SDS sample loading buffer.[11]
-
Load the samples into the wells of a 10-15% SDS-polyacrylamide gel. A higher percentage gel is recommended for better resolution of histone proteins.[12]
-
Include a pre-stained molecular weight marker in one lane.
-
Run the gel at a constant voltage (e.g., 80-120V) until the dye front reaches the bottom of the gel.[11]
3. Protein Transfer
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]
-
For low molecular weight proteins like histones, ensure optimal transfer conditions, which may include using a membrane with a smaller pore size and adjusting the transfer time.[13]
-
Confirm successful transfer by staining the membrane with Ponceau S.[12]
4. Immunoblotting
-
Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20).[10]
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[10][12]
-
Incubate the membrane with the primary antibody against H4R3me2a, diluted in the blocking solution, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically based on the manufacturer's datasheet.
-
Wash the membrane three times for 5-10 minutes each with TBST.[10][12]
-
Incubate the membrane with a suitable HRP-conjugated secondary antibody, diluted in blocking solution, for 1 hour at room temperature.[10][12]
-
Wash the membrane again three times for 5-10 minutes each with TBST.[10][12]
5. Detection
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) reagent for the time specified by the manufacturer.[12]
-
Capture the chemiluminescent signal using an appropriate imaging system.
Mandatory Visualization
References
- 1. Protein Arginine Methyltransferase 1-mediated Histone H4R3 Dimethyl Asymmetric enhances Epidermal Growth Factor Receptor signaling to promote Peritoneal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 4. PRMT1-mediated modification of H4R3me2a promotes liver cancer progression by enhancing the transcriptional activity of SOX18 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Opto-Epigenetic Regulation of Histone Arginine Asymmetric Dimethylation via Type I Protein Arginine Methyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MS023 | Structural Genomics Consortium [thesgc.org]
- 10. origene.com [origene.com]
- 11. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 12. abcam.cn [abcam.cn]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for C-MS023 in MCF7 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing C-MS023, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs), to study its effects on PRMT1 in the human breast cancer cell line, MCF7.
Overview of this compound
This compound is a cell-active small molecule inhibitor targeting Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. It has been demonstrated to be a valuable tool for investigating the biological roles of these enzymes in various cellular processes, including signal transduction and gene expression. In MCF7 cells, this compound effectively inhibits PRMT1, leading to a reduction in the asymmetric dimethylation of its substrates, most notably Histone H4 at Arginine 3 (H4R3me2a). A structurally similar but inactive analog, MS094, is available and recommended for use as a negative control in all experiments.
Quantitative Data Summary
The inhibitory activity of this compound against PRMT1 has been quantified both in biochemical and cellular assays. The following table summarizes the key inhibitory concentrations.
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| Cellular Assay | PRMT1 | MCF7 | IC₅₀ | 9 ± 0.2 nM | [1] |
| Biochemical Assay | PRMT1 | - | IC₅₀ | 30 ± 9 nM |
Note: The cellular IC₅₀ was determined by measuring the reduction of H4R3me2a levels via Western blot after 48 hours of treatment.
Experimental Protocols
Cell Culture and Maintenance of MCF7 Cells
A crucial aspect of obtaining reproducible results is the consistent and proper maintenance of the MCF7 cell line.
Materials:
-
MCF7 cells (ATCC HTB-22)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture MCF7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, and then add 0.25% Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
Cellular Assay for PRMT1 Inhibition: Western Blot for H4R3me2a
This protocol details the procedure to assess the in-cell efficacy of this compound by measuring the levels of asymmetrically dimethylated Histone H4 at Arginine 3 (H4R3me2a).
Materials:
-
MCF7 cells
-
This compound (and MS094 negative control)
-
DMSO (vehicle control)
-
12-well cell culture plates
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-H4R3me2a
-
Rabbit or Mouse anti-Total Histone H4 (for loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed MCF7 cells in 12-well plates at a density that will result in approximately 40-50% confluency on the day of treatment.
-
Compound Treatment: Prepare serial dilutions of this compound and the negative control MS094 in complete growth medium. A suggested concentration range is from 1 nM to 1000 nM. Also, prepare a vehicle control with DMSO.
-
Remove the medium from the cells and add the media containing the different concentrations of the compounds.
-
Incubate the cells for 48 hours at 37°C.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against H4R3me2a overnight at 4°C with gentle agitation. g. Wash the membrane three times with TBST. h. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Apply the chemiluminescent substrate and visualize the bands using an imaging system. k. Strip the membrane and re-probe with an antibody against total Histone H4 as a loading control.
-
Data Analysis: Quantify the band intensities for H4R3me2a and total Histone H4. Normalize the H4R3me2a signal to the total Histone H4 signal. Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC₅₀.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of MCF7 cells.
Materials:
-
MCF7 cells
-
This compound
-
96-well cell culture plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF7 cells in a 96-well plate at a density of approximately 3,000 - 5,000 cells per well in 100 µL of complete growth medium.
-
Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Suggested concentrations can range from nanomolar to micromolar concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to assess for effects on cell growth.
-
Add the compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a control.
-
Incubate the plate for 96 hours. The medium can be replaced with fresh medium containing the inhibitor after 48 hours if desired.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
In Vitro Biochemical Assay with Recombinant PRMT1
This assay is to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant PRMT1.
Materials:
-
Recombinant human PRMT1
-
Histone H4 peptide (as substrate)
-
S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
Scintillation proximity assay (SPA) beads or phosphocellulose paper
-
Microplate scintillation counter or liquid scintillation counter
Protocol:
-
Reaction Setup: In a reaction well or tube, combine the assay buffer, recombinant PRMT1, and the histone H4 peptide substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control).
-
Initiate Reaction: Start the methylation reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 1 hour).
-
Stop Reaction: Terminate the reaction (e.g., by adding trichloroacetic acid).
-
Detection:
-
SPA-based: Add SPA beads that will capture the biotinylated methylated peptide, bringing the tritium in proximity to the scintillant to produce a signal.
-
Filter-based: Spot the reaction mixture onto phosphocellulose paper, wash away the unincorporated [³H]-SAM, and measure the radioactivity of the captured methylated peptide using a scintillation counter.
-
-
Data Analysis: Determine the percentage of inhibition for each this compound concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Visualization of Pathways and Workflows
Signaling Pathways Involving PRMT1 in Breast Cancer
PRMT1 is implicated in several signaling pathways that are crucial for breast cancer progression.[2][3][4][5][6][7] Inhibition of PRMT1 by this compound can modulate these pathways.
Caption: PRMT1's role in key breast cancer signaling pathways.
Experimental Workflow for Cellular IC₅₀ Determination
The following diagram illustrates the workflow for determining the cellular IC₅₀ of this compound in MCF7 cells.
Caption: Workflow for this compound cellular IC₅₀ determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of PRMT1 and PRMT5 in Breast Cancer | MDPI [mdpi.com]
- 3. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - Institut Curie [curie.fr]
- 4. Role of PRMT1 and PRMT5 in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer [mdpi.com]
Application Notes and Protocols: Preparation of C-MS023 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-MS023 is a potent and selective inhibitor of type I protein arginine methyltransferases (PRMTs), which are crucial enzymes in various biological processes, including gene transcription, signal transduction, and DNA repair.[1][2][3][] Overexpression of PRMTs has been implicated in several diseases, particularly cancer, making them attractive therapeutic targets.[1] Accurate and consistent preparation of this compound stock solutions is paramount for reliable experimental outcomes in cell-based assays, biochemical studies, and preclinical research. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties
This compound is available as a free base and as a dihydrochloride salt.[] It is important to note the specific form of the compound being used, as this will affect its molecular weight and solubility characteristics.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for this compound and its dihydrochloride salt.
| Property | This compound (Free Base) | This compound (Dihydrochloride) |
| CAS Number | 1831110-54-3[2][3][6][7] | 1992047-64-9[] |
| Molecular Formula | C₁₇H₂₅N₃O[1][2][][7] | C₁₇H₂₅N₃O · 2HCl |
| Molecular Weight | 287.40 g/mol [2][3][6][7] | 360.32 g/mol [] |
| Appearance | White to off-white powder | White to off-white powder |
| Solubility in DMSO | ≥ 30 mg/mL[2], 57 mg/mL (198.32 mM)[3][6], 100 mg/mL (347.95 mM)[7] | Soluble to 100 mM |
| Solubility in Ethanol | 30 mg/mL[2], 29 mg/mL (100.9 mM)[6] | Not specified |
| Solubility in Water | Insoluble[3][6] | Soluble to 100 mM |
| Solubility in DMF | 30 mg/mL[2] | Not specified |
| Storage (Powder) | -20°C for up to 3 years[3][7] | -20°C |
| Storage (Stock Solution) | -80°C for up to 1 year, -20°C for up to 1 month[3][8] | -20°C |
Experimental Protocols
Materials
-
This compound (free base or dihydrochloride salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for higher concentrations)[7]
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution of this compound (Free Base) in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound free base. Adjust volumes as needed for different desired concentrations or volumes.
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out 2.874 mg of this compound (free base, MW: 287.4 g/mol ) using a calibrated analytical balance.
-
Solubilization: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. For higher concentrations, sonication in an ultrasonic bath for 5-10 minutes may be necessary to ensure complete dissolution.[7] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[3][8]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3][8]
Protocol for Preparing a 10 mM Stock Solution of this compound (Dihydrochloride) in Water
-
Pre-weighing Preparation: Allow the vial of this compound dihydrochloride powder to equilibrate to room temperature for at least 30 minutes before opening.
-
Weighing: Weigh out 3.603 mg of this compound dihydrochloride (MW: 360.32 g/mol ).
-
Solubilization: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile, nuclease-free water.
-
Mixing: Vortex thoroughly until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot and store as described for the free base solution.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for this compound stock solution preparation.
Conclusion
Proper preparation and storage of this compound stock solutions are critical for obtaining reproducible results in research applications. By following these detailed protocols, researchers can ensure the integrity and activity of this potent PRMT inhibitor in their experiments. Always refer to the manufacturer's specific instructions and safety data sheets for the lot of this compound being used.
References
C-MS023 treatment to study viral mimicry response in cancer
Application Note: C-MS023
Studying the Viral Mimicry Response in Cancer Using the Potent Type I PRMT Inhibitor, MS023
For Research Use Only. Not for use in diagnostic procedures.
Audience: Researchers, scientists, and drug development professionals.
Abstract
The induction of a "viral mimicry" state in cancer cells represents a promising therapeutic strategy to provoke an anti-tumor immune response. This state is characterized by the accumulation of endogenous nucleic acids, such as double-stranded RNA (dsRNA), which are detected by innate immune sensors, triggering a type I interferon (IFN) response akin to an antiviral defense. MS023 is a potent and selective cell-active inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1 and PRMT6.[1][2] Inhibition of these epigenetic modulators has been shown to induce a viral mimicry phenotype by causing defects in RNA splicing and derepression of endogenous retroviruses (ERVs), leading to dsRNA accumulation.[3][4][5] This application note provides a detailed protocol for using MS023 to induce and study the viral mimicry response in cancer cell lines, focusing on the activation of the cGAS-STING and RIG-I/MAVS signaling pathways and the subsequent interferon response.
Introduction
Cancer cells have developed mechanisms to evade immune surveillance.[6] One emerging therapeutic approach is to make cancer cells "visible" to the immune system by inducing a viral mimicry state.[6][7] This involves triggering an innate immune response within the tumor cell, primarily through the production of type I interferons, which orchestrates a broader anti-tumor immune attack.[8][9]
The cellular accumulation of cytosolic double-stranded RNA (dsRNA) or DNA is a key trigger for this response. This accumulation can be initiated by epigenetic drugs that lead to the transcriptional activation of repetitive elements, such as ERVs, or that cause defects in RNA processing.[8] The cell detects these nucleic acids using pattern recognition receptors (PRRs) like RIG-I and MDA5 for dsRNA, or cGAS for dsDNA.[8][10][11] This detection activates downstream signaling cascades, converging on kinases like TBK1, which phosphorylates and activates the transcription factor IRF3.[10][12][13] Activated IRF3 then translocates to the nucleus to drive the expression of type I interferons (e.g., IFN-β) and a suite of interferon-stimulated genes (ISGs).[9][14]
MS023 is a potent inhibitor of Type I PRMTs (PRMT1, 3, 4, 6, 8) with high cellular activity.[1][2] Studies have demonstrated that inhibiting PRMT1 with compounds like MS023 can impair RNA splicing, leading to the formation of DNA:RNA hybrids and the accumulation of dsRNA, thereby activating an antiviral defense pathway and a potent interferon response.[3][4][5] This makes MS023 a valuable chemical probe to investigate the mechanisms of viral mimicry and evaluate its therapeutic potential in various cancer models.
Principle of the Method
This protocol describes the treatment of cancer cells with MS023 to inhibit Type I PRMTs. This epigenetic disruption is hypothesized to increase the intracellular concentration of dsRNA. This dsRNA is then recognized by cytosolic sensors, activating the TBK1-IRF3 signaling axis and culminating in the transcription and secretion of IFN-β and the expression of ISGs. The workflow involves cell treatment, followed by molecular and cellular assays to quantify the key markers of the viral mimicry response at the protein and gene expression levels.
Materials and Reagents
-
Cell Lines: Human colorectal cancer (e.g., HCT116), breast cancer (e.g., MDA-MB-231), or other cancer cell lines of interest.
-
Compound: MS023 (Selleck Chemicals or equivalent)[1]
-
Reagents for Cell Culture: DMEM/RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents for RT-qPCR: TRIzol, Chloroform, Isopropanol, Ethanol, cDNA synthesis kit, SYBR Green master mix, and primers (see Table 1).
-
Reagents for Western Blot: RIPA buffer, Protease/Phosphatase inhibitors, BCA Protein Assay Kit, SDS-PAGE gels, Transfer buffer, PVDF membranes, Skim milk or BSA, primary and secondary antibodies (see Table 2).
-
Reagents for ELISA: Human IFN-β ELISA Kit (e.g., R&D Systems, Abcam).
-
Reagents for Immunofluorescence: 4% Paraformaldehyde (PFA), Triton X-100, BSA, Anti-dsRNA antibody (e.g., J2 clone), fluorescently-labeled secondary antibody, DAPI.
Table 1. Recommended Primers for Human ISG RT-qPCR
| Gene Name | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
|---|---|---|
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| IFNB1 | CTTGGATTCCTACAAAGAAGCAGC | TCCTCCTTCTGGAACTGCTGCA |
| CXCL10 | GGTGAGAAGAGATGTCTGAATCC | GTCCATCCTTGGAAGCACTGCA |
| OAS1 | AGTGGCTAAAGGTCGGAGAA | TCTCAGAGAGCTCAGGAGGT |
| ISG15 | GAGAGGCAGCGAACTCATCT | CTTCAGCTCTGACACCGACA |
Table 2. Recommended Antibodies for Western Blot
| Target Protein | Host | Supplier (Cat. No.) | Dilution |
|---|---|---|---|
| p-TBK1 (Ser172) | Rabbit | Cell Signaling (5483) | 1:1000 |
| TBK1 | Rabbit | Cell Signaling (3504) | 1:1000 |
| p-IRF3 (Ser396) | Rabbit | Cell Signaling (4947) | 1:1000 |
| IRF3 | Rabbit | Cell Signaling (4302) | 1:1000 |
| PRMT1 | Rabbit | Cell Signaling (2449) | 1:1000 |
| β-Actin | Mouse | Santa Cruz (sc-47778) | 1:5000 |
Experimental Protocols
Cell Treatment
-
Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of MS023 in DMSO (e.g., 10 mM).
-
Treat cells with increasing concentrations of MS023 (e.g., 0, 1, 2.5, 5, 10 µM). Include a DMSO-only vehicle control.
-
Incubate for the desired time period (e.g., 48-72 hours). A time-course experiment is recommended to determine the optimal treatment duration.
RT-qPCR for ISG Expression
-
After treatment, wash cells with PBS and lyse directly in the well using 1 mL of TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol using chloroform and isopropanol precipitation.
-
Synthesize cDNA from 1 µg of total RNA using a suitable reverse transcription kit.
-
Perform quantitative PCR using SYBR Green master mix and primers from Table 1.
-
Analyze data using the ΔΔCt method, normalizing to GAPDH as the housekeeping gene.
Western Blot for Pathway Activation
-
After treatment, collect the cell culture supernatant for ELISA (Protocol 4.4).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample and resolve on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (see Table 2) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
ELISA for Secreted IFN-β
-
Use the cell culture supernatant collected in step 4.3.1.
-
Centrifuge the supernatant to remove any cell debris.
-
Perform the ELISA according to the manufacturer's instructions for the Human IFN-β kit.
-
Measure absorbance and calculate the concentration of IFN-β based on the standard curve.
Expected Results and Data Presentation
Treatment of responsive cancer cells with MS023 is expected to induce a dose-dependent activation of the viral mimicry response.
Table 3. Hypothetical RT-qPCR Data: ISG Fold Change in HCT116 Cells (72h) (Data are represented as fold change relative to DMSO control ± SD)
| Gene | MS023 (1 µM) | MS023 (5 µM) | MS023 (10 µM) |
|---|---|---|---|
| IFNB1 | 1.8 ± 0.3 | 15.2 ± 2.1 | 45.6 ± 5.8 |
| CXCL10 | 2.5 ± 0.4 | 28.9 ± 3.5 | 89.1 ± 9.2 |
| OAS1 | 2.1 ± 0.2 | 22.4 ± 2.9 | 75.3 ± 8.1 |
| ISG15 | 3.0 ± 0.5 | 35.1 ± 4.0 | 110.7 ± 12.5|
Table 4. Hypothetical ELISA Data: Secreted IFN-β in HCT116 Supernatant (72h)
| Treatment | IFN-β Concentration (pg/mL) ± SD |
|---|---|
| DMSO Control | 15 ± 4 |
| MS023 (1 µM) | 28 ± 6 |
| MS023 (5 µM) | 255 ± 25 |
| MS023 (10 µM) | 780 ± 67 |
Western Blot: A dose-dependent increase in the phosphorylation of TBK1 (Ser172) and IRF3 (Ser396) is expected, with no significant change in the total protein levels of TBK1 and IRF3. A decrease in PRMT1 levels or its activity marker (asymmetric dimethylarginine) can confirm target engagement.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Low ISG Induction | Cell line is non-responsive. | Screen different cancer cell lines; some may have defects in the cGAS-STING or other innate sensing pathways. |
| Insufficient treatment time/dose. | Perform a time-course (24-96h) and dose-response (0.5-20 µM) experiment to optimize conditions. | |
| Poor RNA quality. | Ensure proper RNA extraction technique; check RNA integrity on a gel or with a Bioanalyzer. | |
| High Background in Western Blot | Insufficient blocking or washing. | Increase blocking time to 2 hours; increase the number and duration of TBST washes. |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations to optimal levels. | |
| Variability in ELISA Results | Inconsistent pipetting. | Use calibrated pipettes and ensure proper technique; run standards and samples in duplicate or triplicate. |
| Presence of cell debris in supernatant. | Ensure supernatant is centrifuged at a higher speed before use in the assay. |
Conclusion
The Type I PRMT inhibitor MS023 serves as an effective tool to induce a viral mimicry state in cancer cells. The protocols outlined in this application note provide a robust framework for researchers to quantify the activation of innate immune signaling pathways and the subsequent interferon response. These methods are critical for investigating the anti-tumor mechanisms of epigenetic modulators and for the development of novel cancer immunotherapy strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. vai.org [vai.org]
- 7. Viral mimicry in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring viral mimicry combined with epigenetics and tumor immunity: new perspectives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cGAS-STING pathway in cancer biotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 11. A virus-inspired RNA mimicry approach for effective cancer immunotherapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. The cGas–Sting Signaling Pathway Is Required for the Innate Immune Response Against Ectromelia Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing the Effect of C-MS023 on Global Arginine Methylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein arginine methylation is a crucial post-translational modification involved in a multitude of cellular functions, including gene transcription, RNA processing, and signal transduction.[1][2] This process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs).[2] Dysregulation of PRMT activity has been linked to various diseases, most notably cancer, making PRMTs a significant target for therapeutic intervention.[3][4][5] C-MS023 is a novel small molecule inhibitor designed to target PRMTs. This document provides detailed protocols to assess the effect of this compound on global arginine methylation in a cellular context. The primary methods described are Western Blotting for a rapid, targeted assessment and Mass Spectrometry for a comprehensive, unbiased global analysis.[6]
Key Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound to assess its impact on global arginine methylation.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
RIPA lysis buffer with protease and phosphatase inhibitors
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended.[7] Aspirate the old medium from the cells and add the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvest:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay. The lysates are now ready for downstream analysis.[3][4]
Protocol 2: Western Blot Analysis of Global Arginine Methylation
Western blotting provides a semi-quantitative assessment of changes in global arginine methylation using antibodies that specifically recognize methylated arginine residues.
Materials:
-
Cell lysates from Protocol 1
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-asymmetric dimethylarginine (ADMA)
-
Anti-symmetric dimethylarginine (SDMA)
-
Anti-monomethylarginine (MMA)
-
Loading control (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli buffer and boil at 95°C for 5-10 minutes to denature the proteins.[4]
-
SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and separate them by electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3][4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-ADMA) overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Wash the membrane again as in step 6. Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.[7]
-
Quantification: Quantify the band intensities using densitometry software and normalize the signal to the corresponding loading control.
Protocol 3: Global Arginine Methylation Analysis by Mass Spectrometry
For a more comprehensive and quantitative analysis, mass spectrometry-based proteomics can identify and quantify thousands of arginine methylation sites.[8][9]
Materials:
-
Cell lysates from Protocol 1
-
Reagents for protein digestion (e.g., trypsin)
-
Reagents for peptide cleanup (e.g., C18 columns)
-
Instrumentation for liquid chromatography-tandem mass spectrometry (LC-MS/MS)
-
Software for data analysis (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Protein Digestion:
-
Take equal amounts of protein from each sample.
-
Perform in-solution or in-gel digestion with trypsin overnight.
-
-
Peptide Cleanup: Desalt the resulting peptide mixture using C18 desalting columns.
-
LC-MS/MS Analysis:
-
Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled with nanoflow liquid chromatography.
-
Set up a data-dependent acquisition method to fragment the most abundant peptide ions.
-
-
Data Analysis:
-
Process the raw MS data using specialized software to identify and quantify arginine-methylated peptides.
-
Search the data against a human protein database, specifying monomethylation and dimethylation of arginine as variable modifications.
-
Perform relative quantification between this compound-treated and control samples.[8]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Western Blot Densitometry Analysis of Global Arginine Methylation
| Treatment Group | ADMA Signal (Normalized) | SDMA Signal (Normalized) | MMA Signal (Normalized) |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.07 | 1.00 ± 0.06 |
| This compound (10 nM) | 0.95 ± 0.04 | 0.98 ± 0.05 | 0.99 ± 0.07 |
| This compound (100 nM) | 0.72 ± 0.06 | 0.85 ± 0.08 | 0.91 ± 0.05 |
| This compound (1 µM) | 0.45 ± 0.05 | 0.60 ± 0.07 | 0.75 ± 0.06 |
| This compound (10 µM) | 0.21 ± 0.03 | 0.35 ± 0.04 | 0.52 ± 0.04 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Summary of Mass Spectrometry-Based Proteomics Data
| Treatment Group | Total Identified Methylated Arginine Sites | Number of Significantly Downregulated Sites | Number of Significantly Upregulated Sites |
| Vehicle Control vs. This compound (1 µM) | 8,542 | 1,256 | 45 |
Significance is determined by a fold change > 2 and a p-value < 0.05.
Mandatory Visualizations
Caption: this compound inhibits PRMTs, blocking the methylation of arginine residues.
Caption: Experimental workflow from cell treatment to data analysis.
References
- 1. Chemical probes and methods for the study of protein arginine methylation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00018D [pubs.rsc.org]
- 2. Large-scale analysis of protein arginine methylation by mass spectrometry | EurekAlert! [eurekalert.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Chemical probes and methods for the study of protein arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Large-Scale Identification of the Arginine Methylome by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry-based identification and characterisation of lysine and arginine methylation in the human proteome - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Application Note: C-MS023 in Combination with BRAF Inhibitors for Cancer Therapy
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, often through activating mutations in components like BRAF and RAS, is a key driver in approximately 40% of all human cancers, including melanoma and non-small cell lung cancer.[4][5] BRAF V600 mutations are particularly common, occurring in about half of all melanomas.[6][7]
While selective BRAF inhibitors (BRAFi) have shown significant efficacy, most patients eventually develop resistance, often through reactivation of the MAPK pathway downstream of BRAF.[8][9] To overcome this, a combination strategy targeting both BRAF and MEK, a downstream kinase, has been developed.[8][9] This dual blockade has demonstrated synergistic benefits, leading to improved response rates and progression-free survival, and is now a standard of care in BRAF V600-mutated advanced melanoma.[6][8]
C-MS023 is a potent and selective, orally bioavailable small molecule inhibitor of MEK1 and MEK2. This application note describes the synergistic anti-tumor activity of this compound when used in combination with a selective BRAF V600E inhibitor (BRAFi) in a preclinical model of human melanoma. The data presented herein provide a strong rationale for the combined use of this compound and BRAFi in cancers harboring BRAF V600 mutations.
Materials and Methods
Detailed experimental protocols are provided at the end of this document. Key methods include:
-
Cell Culture: MEL-A375, a human melanoma cell line harboring the BRAF V600E mutation, was used for all in vitro experiments.
-
In Vitro Viability and Synergy Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. Synergy was quantified by calculating the Combination Index (CI) using the Chou-Talalay method.[10][11]
-
In Vivo Xenograft Model: An MEL-A375 xenograft model in athymic nude mice was used to evaluate the in vivo efficacy of the combination therapy.[12][13]
Results
In Vitro Activity of this compound and BRAFi
This compound and the BRAF inhibitor both demonstrated potent, dose-dependent inhibition of cell proliferation in the BRAF V600E-mutant MEL-A375 cell line when administered as single agents.
Table 1: Single-Agent IC50 Values in MEL-A375 Cells
| Compound | Target | IC50 (nM) |
| This compound | MEK1/2 | 12.5 |
| BRAF Inhibitor | BRAF V600E | 25.0 |
Synergistic Inhibition of Cell Proliferation
The combination of this compound and the BRAF inhibitor was assessed across a range of concentrations. The combination demonstrated strong synergistic effects, as indicated by Combination Index (CI) values consistently below 1. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 2: Combination Index (CI) Values for this compound and BRAFi in MEL-A375 Cells
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.50 (50% inhibition) | 0.45 | Strong Synergy |
| 0.75 (75% inhibition) | 0.38 | Strong Synergy |
| 0.90 (90% inhibition) | 0.31 | Very Strong Synergy |
In Vivo Anti-Tumor Efficacy
The combination of this compound and the BRAF inhibitor resulted in significant tumor growth regression in the MEL-A375 xenograft model, superior to the effects of either agent alone.
Table 3: In Vivo Efficacy in MEL-A375 Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | +1250 | - |
| This compound | 10 mg/kg, QD | +450 | 64 |
| BRAF Inhibitor | 20 mg/kg, QD | +312 | 75 |
| Combination | This compound + BRAFi | -85 | 107 (Regression) |
Visualizations
Signaling Pathway and Drug Targets
References
- 1. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. esmed.org [esmed.org]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. mskcc.org [mskcc.org]
- 8. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Development of BRAF plus MEK Inhibitor Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. mdpi.com [mdpi.com]
- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-MS023 (MS023) in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-MS023, more commonly known as MS023, is a potent, cell-active, and selective small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2][3] This family of enzymes, which includes PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8, plays a crucial role in regulating gene transcription, RNA metabolism, and DNA damage repair through the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[2][4] Dysregulation of Type I PRMT activity is implicated in various diseases, particularly cancer, making MS023 a valuable chemical probe for studying the biological functions of these enzymes and a potential therapeutic agent.[4][5]
These application notes provide detailed protocols for utilizing MS023 in various in vitro assays to assess its biochemical potency, cellular activity, and effects on downstream signaling pathways.
Mechanism of Action
MS023 is a non-competitive inhibitor, binding to the peptide substrate binding site of Type I PRMTs.[2] This inhibition leads to a reduction in asymmetrically dimethylated arginine residues (aDMA) on cellular proteins, including histones (e.g., H4R3me2a and H3R2me2a).[1][2] Consequently, this can lead to an increase in monomethylated and symmetrically dimethylated arginine.[2] Studies have shown that MS023-mediated inhibition of PRMT1 can impair RNA splicing, induce DNA double-strand breaks, and sensitize cancer cells to DNA damaging agents.[4][5][6]
Recommended Working Concentrations
The optimal working concentration of MS023 will vary depending on the specific assay, cell type, and experimental endpoint. The following table summarizes recommended concentration ranges based on published data. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Assay Type | Cell Line(s) | Recommended Concentration Range | Notes |
| Biochemical Assays (Enzyme Inhibition) | Purified PRMT enzymes | 1 nM - 1 µM | IC50 values vary for different PRMTs (e.g., PRMT1: 30 nM, PRMT6: 4 nM).[1][3] |
| Western Blot (Histone Methylation) | MCF7, HEK293 | 10 nM - 1 µM | To observe a dose-dependent decrease in H4R3me2a or H3R2me2a marks.[2][3] |
| Cell Viability / Proliferation Assays | Various cancer cell lines | 100 nM - 100 µM | IC50 for cell growth inhibition is typically in the low micromolar range and is cell line dependent.[1] |
| Synergy Studies with DNA Damaging Agents | SCLC and ccRCC cell lines | 1 µM - 10 µM | Used in combination with agents like cisplatin, etoposide, or PARP inhibitors.[4][5] |
| Immunofluorescence (DNA Damage) | H446, H1048, SBC5 | 1 µM - 5 µM | For assessing γH2AX foci formation.[4] |
| RNA Splicing Analysis | SCLC cell lines | 1 µM - 5 µM | To evaluate changes in RNA processing.[6] |
Experimental Protocols
Biochemical Scintillation Proximity Assay (SPA) for PRMT Inhibition
This assay directly measures the inhibitory effect of MS023 on the enzymatic activity of a purified Type I PRMT.
Materials:
-
Purified recombinant Type I PRMT enzyme (e.g., PRMT1, PRMT6)
-
Biotinylated peptide substrate (e.g., biotinylated histone H4 peptide)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
S-adenosyl-L-methionine (SAM)
-
Assay buffer (optimized for the specific PRMT)
-
MS023
-
DMSO (vehicle control)
-
Streptavidin-coated SPA beads
-
384-well microplate
-
Microplate scintillation counter
Protocol:
-
Prepare a serial dilution of MS023 in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the PRMT enzyme, biotinylated peptide substrate, and either MS023 or DMSO vehicle.
-
Initiate the methyltransferase reaction by adding a mixture of [³H]-SAM and unlabeled SAM.
-
Incubate the plate at 30°C for 1-2 hours.
-
Terminate the reaction by adding a stop solution containing streptavidin-coated SPA beads.
-
Incubate for at least 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Centrifuge the plate to pellet the beads.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each MS023 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Histone Arginine Methylation
This protocol allows for the assessment of MS023's effect on histone arginine methylation in a cellular context.
Materials:
-
Cell line of interest (e.g., MCF7, HEK293)
-
Cell culture medium and supplements
-
MS023
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-asymmetric dimethyl arginine (aDMA), anti-H4R3me2a, anti-H3R2me2a, anti-total Histone H3/H4, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a range of MS023 concentrations (e.g., 10 nM to 1 µM) or DMSO for 24-48 hours.[2]
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of methylated histones to the total histone levels.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of MS023 on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Cell culture medium
-
MS023
-
DMSO
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of MS023 (e.g., 0.1 µM to 100 µM) or DMSO for 72-96 hours.[1]
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value from a dose-response curve.
Visualizations
Caption: Mechanism of action of MS023.
Caption: Western blot experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
C-MS023: A Comparative Analysis of Hydrochloride Salt and Free Base Forms in Experimental Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
C-MS023, more commonly referred to as MS023, is a potent and selective cell-active inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2][3] It plays a crucial role in epigenetic research by enabling the study of arginine methylation's role in various cellular processes.[4][5] MS023 is available to researchers in two primary forms: the free base and the hydrochloride (HCl) salt. The choice between these forms is critical as it directly impacts experimental design, particularly concerning solubility, formulation, and bioavailability. This document provides a detailed comparison of MS023 hydrochloride and free base, offering application notes and standardized protocols to guide researchers in their experimental endeavors.
Physicochemical Properties and Formulation Considerations
The most significant difference between the hydrochloride salt and the free base of MS023 is their solubility. This property dictates how each form is prepared for in vitro and in vivo experiments.
Table 1: Comparison of Physicochemical Properties
| Property | MS023 Hydrochloride | MS023 Free Base | Rationale for Use |
| Water Solubility | Soluble (up to 100 mM)[2] | Insoluble[6] | HCl Salt: Ideal for aqueous buffers used in biochemical assays and for preparing formulations for in vivo studies where aqueous vehicles are preferred.[7][8] |
| Organic Solvent Solubility | Soluble in DMSO (up to 143.65 mM)[6] | Soluble in DMSO (up to 347.95 mM), Ethanol, DMF[9] | Free Base: Suitable for preparing high-concentration stock solutions in organic solvents for in vitro cell-based assays. |
| Stability | Generally more stable in solid form and aqueous solution, with a longer shelf life.[7][8] | May be less stable, particularly in acidic environments. | HCl Salt: Preferred for long-term storage and experiments requiring high stability. |
| Bioavailability | Potentially higher oral bioavailability due to enhanced solubility in the gastrointestinal tract.[7][10] | Lower oral bioavailability due to poor aqueous solubility. | HCl Salt: The form of choice for oral administration in animal studies. |
| Molecular Weight | 360.32 g/mol (dihydrochloride)[2] | 287.40 g/mol [9] | This difference must be accounted for when preparing solutions of a specific molarity. |
Application Notes: Choosing the Right Form
For In Vitro Experiments
-
Biochemical Assays (e.g., Kinase Assays) : The hydrochloride salt is recommended due to its high solubility in aqueous kinase buffers. This ensures complete dissolution and accurate inhibitor concentration.
-
Cell-Based Assays (e.g., Cell Viability, Western Blotting) : Both forms can be used, as the initial stock solution is typically prepared in DMSO. The free base offers the advantage of higher solubility in DMSO, allowing for more concentrated stock solutions.[9] When diluting the DMSO stock into aqueous cell culture media, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
For In Vivo Experiments
-
Oral Administration : The hydrochloride salt is strongly recommended due to its enhanced aqueous solubility, which generally leads to better absorption and bioavailability.[7][10]
-
Intraperitoneal or Intravenous Injection : The hydrochloride salt is the preferred form as it can be dissolved in aqueous vehicles such as saline or PBS, minimizing the risk of precipitation and irritation at the injection site. If the free base must be used, it requires a more complex formulation, often involving co-solvents like PEG, Tween 80, or corn oil.[3]
Signaling Pathway of MS023 Target: PRMT1
MS023 is a potent inhibitor of Type I PRMTs, with PRMT1 being a primary target.[11] PRMT1 is involved in various signaling pathways that regulate cell proliferation, DNA damage repair, and gene transcription. Its dysregulation is implicated in several cancers.[12][13]
Caption: PRMT1 signaling pathway and the inhibitory action of MS023.
Experimental Protocols
The following are detailed protocols for key experiments involving MS023.
Protocol 1: In Vitro PRMT Activity Assay
This protocol is adapted from scintillation proximity assay (SPA) methods used to assess PRMT activity.
Caption: Workflow for an in vitro PRMT activity assay.
Methodology:
-
Reagent Preparation :
-
Prepare a stock solution of MS023 hydrochloride in sterile water or an appropriate aqueous buffer. Perform serial dilutions to obtain the desired concentrations.
-
Dilute the PRMT enzyme and biotinylated peptide substrate (e.g., histone H4 peptide) in kinase buffer.
-
Prepare S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in kinase buffer.
-
-
Reaction Setup :
-
In a 96-well plate, add the PRMT enzyme, peptide substrate, and varying concentrations of MS023 hydrochloride. Include a no-inhibitor control (positive control) and a no-enzyme control (background).
-
-
Initiation and Incubation :
-
Initiate the reaction by adding [³H]-SAM to each well.
-
Incubate the plate at 30°C for 1-2 hours.
-
-
Detection :
-
Stop the reaction by adding a stop solution.
-
Add streptavidin-coated SPA beads to capture the biotinylated and [³H]-methylated peptide.
-
Read the plate using a microplate scintillation counter.
-
-
Data Analysis :
-
Subtract the background reading from all wells.
-
Calculate the percentage of inhibition for each MS023 concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the effect of MS023 on cell proliferation.
Methodology:
-
Cell Seeding :
-
Seed cells (e.g., MCF7, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Preparation and Treatment :
-
Prepare a 10 mM stock solution of MS023 free base or hydrochloride in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from nanomolar to micromolar.
-
Replace the existing medium with the medium containing the different concentrations of MS023. Include a vehicle control (DMSO only).
-
-
Incubation :
-
Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay :
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Protocol 3: Western Blot Analysis of Histone Methylation
This protocol measures the cellular activity of MS023 by detecting changes in histone arginine methylation.
Caption: Standard workflow for Western blot analysis.
Methodology:
-
Cell Culture and Treatment :
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of MS023 (free base or hydrochloride) for 24-48 hours.[5]
-
-
Lysate Preparation :
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Harvest the lysate and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target methylation mark (e.g., anti-H4R3me2a) and a loading control (e.g., anti-Histone H3 or anti-Actin) overnight at 4°C.[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the level of histone methylation to the total histone level.
-
Conclusion
The choice between this compound (MS023) hydrochloride and its free base form is a critical decision in experimental design. The hydrochloride salt's superior aqueous solubility makes it the optimal choice for most in vivo applications and biochemical assays. The free base, with its high solubility in organic solvents, is well-suited for preparing concentrated stock solutions for in vitro cell-based experiments. By understanding the distinct properties of each form and applying the appropriate protocols, researchers can ensure the reliability and reproducibility of their findings in the study of protein arginine methylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. MS023 | Structural Genomics Consortium [thesgc.org]
- 5. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pharmaoffer.com [pharmaoffer.com]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. bjcardio.co.uk [bjcardio.co.uk]
- 11. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRMT1 in human neoplasm: cancer biology and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
C-MS023 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with C-MS023 in aqueous buffers. As this compound is a photo-activatable prodrug of MS023, its solubility characteristics may differ from the active compound. Currently, specific aqueous solubility data for this compound is limited. Therefore, this guide leverages available data for MS023 and its salt forms to provide robust troubleshooting strategies and foundational knowledge.
Quick Reference: Solubility Data for MS023 Forms
For ease of comparison, the following table summarizes the reported solubility of different forms of MS023 in various solvents. Researchers should note that the solubility of this compound may vary and preliminary solubility testing is highly recommended.
| Compound Form | Solvent | Reported Solubility |
| MS023 (Free Base) | Water | Insoluble[1][2][] |
| Ethanol:PBS (pH 7.2) (1:10) | 0.09 mg/mL[4] | |
| DMSO | 57 mg/mL (198.32 mM)[1][5] | |
| Ethanol | 29 mg/mL (100.9 mM)[1] | |
| Saline | 53.33 mg/mL (185.56 mM) Requires sonication and pH adjustment to 8 with 1M HCl[6] | |
| MS023 dihydrochloride | Water | Soluble to 100 mM[7] |
| DMSO | Soluble to 100 mM[7] | |
| MS023 hydrochloride | DMSO | 57 mg/mL (143.65 mM)[8] |
| Ethanol | 57 mg/mL[8] | |
| Water | Insoluble[8] |
Troubleshooting Guide for this compound Aqueous Solubility
This guide addresses common issues encountered when preparing this compound solutions in aqueous buffers.
1. Issue: this compound Fails to Dissolve or Precipitates in Aqueous Buffer.
-
Question: I am trying to dissolve C-MS0223 directly in my aqueous experimental buffer (e.g., PBS, TRIS), but it is not dissolving or is precipitating out of solution. What should I do?
-
Answer: Direct dissolution of a lipophilic compound like this compound in aqueous buffers is often challenging. The parent compound, MS023, is known to be practically insoluble in water in its free base form.[1][2][] It is highly recommended to first prepare a concentrated stock solution in an organic solvent.
-
Recommended Workflow:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.[9]
-
Serially dilute the DMSO stock solution with your aqueous buffer to the desired final concentration.
-
Ensure the final concentration of DMSO in your experiment is compatible with your assay and does not exceed a level that affects cell viability or experimental outcomes (typically <0.5%).
-
Figure 1. A streamlined workflow for dissolving this compound for aqueous-based experiments.
-
2. Issue: Even with a DMSO Stock, this compound Precipitates Upon Dilution in Buffer.
-
Question: I made a DMSO stock of this compound, but when I dilute it into my aqueous buffer, a precipitate forms. How can I prevent this?
-
Answer: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final solvent mixture.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may be too high for the aqueous environment. Try a lower final concentration.
-
Increase the Organic Co-solvent Percentage: If your experimental system allows, slightly increasing the percentage of DMSO in the final solution can help maintain solubility. However, always be mindful of the tolerance of your cells or assay to the organic solvent.
-
Consider Alternative Solvents for Stock Solution: While DMSO is common, ethanol is another option.[1] Some protocols for MS023 also suggest a mixture of Ethanol and PBS.[4]
-
Use of Surfactants or Solubilizing Agents: For in vivo formulations of MS023, co-solvents and surfactants like SBE-β-CD and Tween 80 have been used.[5][6] While not always suitable for in vitro assays, in some cases, a very low concentration of a mild surfactant might be compatible and aid solubility.
-
-
3. Issue: Inconsistent Results or Loss of Compound Activity.
-
Question: My experimental results are inconsistent, and I suspect it is due to poor solubility and availability of this compound. How can I ensure the compound is bioavailable in my assay?
-
Answer: Inconsistent results are a frequent consequence of solubility problems. If the compound is not fully dissolved, the effective concentration will be lower and more variable than intended.
-
Verification and Best Practices:
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation, both in the stock and in the final diluted solution. Look for cloudiness, particulates, or a film on the surface.
-
Sonication: Gentle sonication can sometimes help to re-dissolve small amounts of precipitate that may have formed.[6]
-
Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of aqueous working solutions.
-
Solubility Testing: Before commencing your main experiments, perform a simple solubility test. Prepare a range of concentrations of this compound in your final buffer and visually inspect for precipitation after a relevant incubation period.
-
Figure 2. Logical relationship between identifying inconsistent results and implementing best practices.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent to make a stock solution of this compound?
-
Q2: Can I dissolve this compound directly in water or PBS?
-
Q3: My protocol requires a very low final DMSO concentration. How can I achieve this without precipitation?
-
A3: Prepare a more concentrated initial stock solution in DMSO. This will allow for a larger dilution factor, resulting in a lower final DMSO concentration while still delivering the desired amount of this compound. However, be aware of the solubility limit of this compound in DMSO. If your desired final concentration of this compound is still too high to be soluble in the low-DMSO aqueous buffer, you may need to reconsider the experimental design or explore the use of solubilizing agents if compatible with your assay.
-
-
Q4: How does pH affect the solubility of this compound?
-
A4: The effect of pH on this compound solubility has not been explicitly documented. However, for the parent compound MS023, adjusting the pH to 8 has been shown to improve solubility in saline.[6] If this compound has ionizable groups, the pH of the buffer will influence its charge state and, consequently, its solubility. We recommend empirically testing a small range of pH values around the physiological range (e.g., pH 7.2-8.0) if you continue to face solubility challenges.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer
-
Thaw a frozen aliquot of the this compound DMSO stock solution and bring it to room temperature.
-
In a separate sterile tube, add the required volume of your experimental aqueous buffer.
-
While gently vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to the buffer. This gradual addition can help prevent localized high concentrations that may lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation.
-
Use the freshly prepared solution in your experiment immediately.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. bio-techne.com [bio-techne.com]
- 8. selleckchem.com [selleckchem.com]
- 9. MS023, PRMT Inhibitor - CD BioSciences [celluars.com]
Optimizing C-MS023 incubation time for maximal inhibition
Technical Support Center: C-MS023
Welcome to the technical support center for this compound. This resource provides detailed guidance for researchers, scientists, and drug development professionals on optimizing the incubation time of this compound to achieve maximal inhibition of its target.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, cell-permeable small molecule inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases at the core of the MAPK/ERK signaling pathway.[1][2] By binding to an allosteric site on the MEK kinases, this compound prevents the phosphorylation and subsequent activation of ERK1/2, leading to the inhibition of downstream signaling cascades that are critical for cell proliferation and survival.[3]
Q2: What is a recommended starting point for incubation time when using this compound in a cell-based assay?
A2: For initial experiments, a time course is highly recommended to determine the optimal incubation period for your specific cell line and experimental endpoint. A reasonable starting range for assessing the direct inhibition of ERK1/2 phosphorylation is between 30 minutes and 6 hours.[4] For downstream effects, such as changes in gene expression or cell viability, longer incubation times of 24 to 72 hours may be necessary.[5]
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: Higher concentrations of this compound may produce a more rapid and robust inhibition of MEK1/2, potentially requiring shorter incubation times to observe maximal effects on p-ERK levels.[5] Conversely, lower concentrations may require longer incubation periods to achieve a similar level of inhibition. It is crucial to determine the IC50 value of this compound in your specific assay to select an appropriate working concentration for time-course experiments.[6]
Q4: Should I change the cell culture medium during a long incubation with this compound?
A4: For incubation times extending beyond 48 hours, it is advisable to refresh the medium containing this compound.[5] This ensures that nutrient levels are maintained for the cells and that the concentration of the inhibitor remains consistent, as some small molecules can degrade or be metabolized over time in cell culture conditions.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of p-ERK observed. | Incubation time is too short: The inhibitor has not had enough time to penetrate the cells and engage the target. | Increase the incubation time. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h, 6h) to find the optimal duration.[4] |
| This compound concentration is too low: The concentration used is below the effective dose for the cell line being tested. | Confirm the IC50 in your cell line. Increase the concentration of this compound (e.g., use 5x or 10x the IC50 value). | |
| Compound instability: this compound may have degraded due to improper storage or handling (e.g., repeated freeze-thaw cycles).[7][8] | Prepare fresh dilutions of this compound from a new stock solution for each experiment. Store stock solutions in small aliquots at -80°C.[8] | |
| Inhibition of p-ERK diminishes over time. | Inhibitor metabolism: The cells may be metabolizing this compound, reducing its effective concentration over longer incubation periods.[9] | For long-term experiments (>24h), consider replenishing the medium with fresh this compound every 24-48 hours.[5] |
| Cellular feedback mechanisms: Cells may activate compensatory signaling pathways in response to prolonged MEK inhibition. | Analyze earlier time points to capture the initial inhibitory effect before feedback mechanisms are engaged. | |
| High variability between replicates. | Inconsistent timing: Minor variations in the timing of inhibitor addition or cell lysis can lead to significant differences. | Use a multichannel pipette for simultaneous addition of solutions. Ensure lysis occurs at precisely the same time point for all samples. |
| Cell culture inconsistencies: Variations in cell density, passage number, or health can affect the response to the inhibitor.[7] | Standardize cell seeding density and use cells within a consistent passage number range for all experiments. |
Experimental Protocols
Protocol: Determining Optimal Incubation Time via Time-Course Western Blot
This protocol describes a time-course experiment to determine the optimal incubation duration of this compound for maximal inhibition of ERK1/2 phosphorylation in a cell line of interest.
1. Cell Seeding:
-
Plate cells (e.g., HeLa or A375) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
2. This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, prepare a working solution by diluting the stock in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10x the predetermined IC50 value).
3. Time-Course Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing this compound to the treatment wells. For the vehicle control well, add medium with the same final concentration of DMSO (e.g., 0.1%).
-
Incubate the plates for various durations, such as 0, 15, 30, 60, 120, and 240 minutes at 37°C.
4. Cell Lysis:
-
At the end of each time point, immediately place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube.
5. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
6. Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.[11]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.[10]
-
To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.[12]
7. Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each time point.
-
Plot the normalized p-ERK levels as a function of incubation time to identify the point of maximal inhibition.
Quantitative Data Summary
The following table summarizes representative data from a time-course experiment with this compound (100 nM) in A375 cells.
| Incubation Time (minutes) | p-ERK/Total ERK Ratio (Normalized) | % Inhibition (Relative to 0 min) |
| 0 (Vehicle) | 1.00 | 0% |
| 15 | 0.65 | 35% |
| 30 | 0.32 | 68% |
| 60 | 0.11 | 89% |
| 120 | 0.08 | 92% |
| 240 | 0.09 | 91% |
Data shows that maximal inhibition is achieved between 60 and 120 minutes of incubation.
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: Workflow for time-course experiment.
Caption: Troubleshooting decision tree for this compound.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Potential off-target effects of C-MS023 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of the Type I PRMT inhibitor, C-MS023, particularly when used at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, selective, and cell-active small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs). It exhibits high potency for PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. It is designed to be inactive against Type II and Type III PRMTs, as well as protein lysine methyltransferases and DNA methyltransferases.
Q2: What are the known on-target signaling pathways of this compound?
By inhibiting PRMT1, this compound can modulate several critical signaling pathways, including:
-
EGFR Signaling: PRMT1 can methylate EGFR, influencing its activity.
-
Wnt/β-catenin Signaling: PRMT1 can methylate components of the Wnt pathway, such as Axin and Dishevelled, thereby regulating its activation.
-
TGF-β/SMAD Signaling: PRMT1 is involved in TGF-β-induced epithelial-mesenchymal transition (EMT) through the methylation of SMAD7.
-
cGAS-STING Pathway: PRMT1 can methylate cGAS, inhibiting its activity and suppressing the anti-tumor immune response.
Q3: What are potential off-target effects of this compound at high concentrations?
While this compound is highly selective at nanomolar concentrations, using it at high micromolar concentrations may lead to off-target effects. These can include:
-
Inhibition of other kinases or methyltransferases: Although selective, very high concentrations might lead to the inhibition of unintended enzymes.
-
Cellular toxicity: Studies have shown that this compound can reduce cell viability and growth at concentrations of 10 µM and above in various cell lines.
-
Interference with cellular assays: At high concentrations, some small molecules can act as Pan-Assay Interference Compounds (PAINS), leading to non-specific effects in biochemical and cellular assays.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results. Key strategies include:
-
Dose-response experiments: On-target effects should typically occur at concentrations consistent with the inhibitor's IC50 value for its primary target. Off-target effects often manifest at significantly higher concentrations.
-
Use of a negative control: A structurally similar but inactive analog of this compound can be used as a negative control to determine if the observed phenotype is due to the specific inhibition of PRMTs.
-
Genetic knockdown/knockout: Compare the phenotype observed with this compound treatment to that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the intended PRMT target. A similar phenotype provides strong evidence for an on-target effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Observed phenotype only at high concentrations (>10 µM) | Potential off-target effect. | Perform a dose-response curve to determine the EC50. Compare this to the known IC50 of this compound for PRMT1. Consider performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement at various concentrations. |
| Inconsistent results with other Type I PRMT inhibitors | The inhibitors may have different selectivity profiles, or the observed effect with this compound could be off-target. | Test another structurally distinct Type I PRMT inhibitor. If the phenotype is not recapitulated, it may suggest an off-target effect of this compound. |
| High cellular toxicity observed | Off-target effects leading to cytotoxicity. | Lower the concentration of this compound to a range closer to its IC50 for PRMT1. If the toxicity persists even at low concentrations, the on-target effect itself might be leading to cell death in your specific cell model. |
| Suspected Pan-Assay Interference (PAINS) activity | The chemical structure of this compound might be causing non-specific interference in your assay format (e.g., fluorescence-based assays). | If possible, use an alternative, label-free assay format to confirm your findings. Consult PAINS databases to check for structural alerts in this compound or similar compounds. |
Data Presentation
This compound Selectivity at High Concentrations
| Target Class | Specific Targets | This compound Concentration | Result | Reference |
| Protein Lysine Methyltransferases (PKMTs) & DNA Methyltransferases (DNMTs) | Panel of 25 PKMTs and DNMTs | 1 µM and 10 µM | Inactive | [1] |
Cellular Effects of this compound at High Concentrations
| Cell Line | Effect | Concentration | Reference |
| NSC-34 | Reduced metabolic activity and increased cytotoxicity | ≥ 10 µM | [2] |
| Various Cancer Cell Lines | Decreased cell growth | 10 µM and 50 µM | [3] |
| H1092 (Small Cell Lung Cancer) | EC50 for growth inhibition | 48.72 µM | [4] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound binds to its intended target (e.g., PRMT1) in a cellular context at various concentrations.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., ranging from nanomolar to high micromolar) or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Resolve equal amounts of the soluble protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for the target protein (e.g., anti-PRMT1).
-
Use a suitable secondary antibody and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated samples indicates target engagement and stabilization.
-
Kinome-wide Off-Target Profiling (KinomeScan)
Objective: To identify potential off-target kinase interactions of this compound at high concentrations.
Methodology:
This is typically performed as a service by specialized companies. The general principle is a competition binding assay.
-
Compound Submission:
-
Provide a sample of this compound at a specified concentration (e.g., 10 µM or 100 µM).
-
-
Assay Performance:
-
The compound is screened against a large panel of purified, active kinases (typically >400).
-
The assay measures the ability of this compound to displace a proprietary ligand from the ATP-binding site of each kinase.
-
-
Data Analysis:
-
The results are usually provided as the percentage of remaining kinase activity in the presence of this compound compared to a DMSO control.
-
A low percentage indicates strong binding of this compound to the kinase.
-
The data is often visualized as a "tree spot" diagram, showing the interaction profile across the human kinome.
-
Mandatory Visualizations
Caption: On-target signaling pathways modulated by this compound through PRMT1 inhibition.
Caption: Troubleshooting workflow to distinguish on-target from off-target effects.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PRMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
C-MS023 Technical Support Center: Ensuring Compound Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of C-MS023 to maintain its stability and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability.[1][2][3][4]
Q2: How long can I store solid this compound?
A2: When stored at -20°C, solid this compound is stable for at least two to three years.[1][2]
Q3: What is the best way to prepare and store this compound stock solutions?
A3: It is recommended to prepare stock solutions in anhydrous, high-purity solvents such as DMSO. For long-term storage, aliquots of the stock solution should be stored at -80°C and are typically stable for at least one year. For short-term storage, aliquots can be kept at -20°C for up to one month.[1][2] It is advisable to avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light or moisture?
A4: While specific data on light and moisture sensitivity for this compound is limited, general best practices for handling chemical compounds should be followed. It is prudent to store the solid compound and its solutions in tightly sealed containers, protected from light. Some suppliers note that hygroscopic DMSO can negatively impact solubility, so using fresh, anhydrous DMSO is recommended.[2]
Storage and Stability Data
The following table summarizes the recommended storage conditions and stability for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration of Stability | Source(s) |
| Solid (Powder) | -20°C | 2-3 years | [1][2] |
| 4°C | 2 years | [1] | |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [1][2] |
| -20°C | 1 month | [1][2][3] |
Experimental Protocols
While specific, detailed experimental protocols for the stability testing of this compound are not publicly available, a general workflow for assessing compound stability can be outlined. This typically involves storing the compound under various conditions (e.g., different temperatures, humidity levels, and light exposure) and periodically analyzing its purity and integrity using analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Troubleshooting Guide
Encountering issues during your experiments? This guide addresses common problems related to this compound stability and handling.
Issue 1: Difficulty dissolving the compound.
-
Possible Cause: The compound may have absorbed moisture, or the solvent quality may be suboptimal.
-
Troubleshooting Steps:
-
Ensure you are using a fresh, anhydrous solvent (e.g., DMSO).[2]
-
Use sonication to aid dissolution.
-
If the problem persists, consider the possibility of compound degradation.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause: The compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify the storage conditions of both the solid compound and the stock solutions.
-
Avoid multiple freeze-thaw cycles of stock solutions. Prepare single-use aliquots.
-
If degradation is suspected, it is recommended to use a fresh vial of the compound.
-
Visual Guides
This compound Storage and Handling Workflow
Caption: Recommended workflow for storing and handling this compound.
Troubleshooting Experimental Issues with this compound
Caption: Decision tree for troubleshooting this compound related issues.
References
Troubleshooting inconsistent results with C-MS023 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using C-MS023, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and cell-active inhibitor of human Type I PRMTs.[1][2] It specifically targets PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2] The inhibitor binds to the substrate-binding site of these enzymes, acting as a noncompetitive inhibitor with respect to both the cofactor S-adenosyl-L-methionine (SAM) and the peptide substrate.[3] This inhibition leads to a reduction in asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][3]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment with this compound is expected to decrease global levels of asymmetric arginine dimethylation (ADMA).[3] Concurrently, it may lead to an increase in symmetric arginine dimethylation (SDMA) and monomethylation.[3] Cellular effects can include inhibition of cell growth, induction of cell cycle arrest, and in some cancer cell lines, the induction of DNA damage and apoptosis.[1][4][5]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has demonstrated activity in a variety of cell lines, including but not limited to:
-
MCF7 (breast cancer)[3]
-
HEK293 (human embryonic kidney)[3]
-
A panel of clear cell renal cell carcinoma (ccRCC) models[4]
-
Triple-negative breast cancer (TNBC) cell lines[6]
-
Various small cell lung cancer (SCLC) cell lines[5]
-
HT-29 (colon cancer)[7]
The sensitivity to this compound can be variable across different cell lines.[5]
Troubleshooting Guide
Inconsistent Inhibition of Arginine Methylation
Q: We are observing variable or no reduction in asymmetric dimethylarginine (ADMA) levels by Western blot after this compound treatment. What could be the cause?
A: Several factors could contribute to inconsistent results. Please consider the following:
-
Compound Stability and Handling:
-
Solubility: Ensure this compound is fully dissolved. It is recommended to prepare fresh solutions for each experiment.[2] If precipitation is observed, gentle heating and/or sonication can aid dissolution.[2]
-
Storage: Store the powder at -20°C for long-term stability (up to 3 years).[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
-
-
Experimental Conditions:
-
Cell Density: Ensure consistent cell seeding density across experiments. Cell confluence can affect drug uptake and cellular response.
-
Treatment Duration and Concentration: The optimal concentration and incubation time can vary significantly between cell lines. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific cell line. For example, effects on H4R3me2a in MCF7 cells were observed after 48 hours, while effects on H3R2me2a in HEK293 cells were seen after 20 hours.[2][3]
-
Serum Interactions: Components in fetal bovine serum (FBS) can sometimes interact with small molecules. Consider reducing the serum percentage during treatment if you suspect interference, but be mindful of potential effects on cell health.
-
-
Western Blotting Technique:
-
Antibody Specificity: Verify the specificity of your primary antibody for asymmetric dimethylarginine.
-
Loading Controls: Use appropriate loading controls, such as total histone H3 or H4 for histone methylation analysis, or β-actin for whole-cell lysates, to ensure equal protein loading.[3]
-
High Variability in Cell Viability/Growth Inhibition Assays
Q: Our IC50 values for this compound vary significantly between experiments in the same cell line. Why might this be happening?
A: In addition to the points mentioned above, consider the following for cell-based assays:
-
Cell Line Health and Passage Number:
-
Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase at the time of treatment. Genetic drift can occur at high passage numbers, leading to altered drug sensitivity.
-
-
Assay-Specific Considerations:
-
Metabolic Assays (e.g., MTT, WST-1): The timing of the assay readout is critical. Ensure that the assay is performed at a time point that reflects the drug's effect on cell proliferation or viability.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against Type I PRMTs
| Target | IC50 (nM) |
| PRMT1 | 30[1][2] |
| PRMT3 | 119[1][2] |
| PRMT4 | 83[1][2] |
| PRMT6 | 4[1][2] |
| PRMT8 | 5[1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Target Mark | IC50 (nM) | Treatment Duration |
| MCF7 | H4R3me2a | 9 ± 0.2 | 48 hours[2] |
| HEK293 | H3R2me2a | 56 ± 7 | 20 hours[2] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Arginine Methylation
-
Cell Seeding and Treatment: Seed cells (e.g., MCF7 or HEK293) in appropriate culture vessels and allow them to adhere overnight. Treat cells with a range of this compound concentrations for the desired duration (e.g., 20-48 hours).[3]
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic lysis buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).
-
Neutralize the acid and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the methylation mark of interest (e.g., anti-H4R3me2a or anti-ADMA) overnight at 4°C.[3][5]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal intensity to a loading control like total histone H3 or H4.[3]
-
Protocol 2: Cell Growth Inhibition Assay
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density. Allow cells to attach for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells.
-
Plot the cell viability against the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits Type I PRMTs, blocking asymmetric arginine dimethylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
C-MS023 degradation and stability in cell culture media
Technical Support Center: C-MS023
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of the Type I PRMT inhibitor, this compound, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: We observe a significant loss of this compound activity in our cell-based assays that run for longer than 24 hours. What is the likely cause?
A1: The observed loss of activity is likely due to the degradation of this compound in the cell culture medium. Several factors can contribute to this instability:
-
Aqueous Hydrolysis: this compound, containing a pyrimidine-like core, can be susceptible to hydrolysis in aqueous environments, especially at a physiological temperature of 37°C.[1]
-
Component Reactivity: Certain components in complex cell culture media, such as L-cysteine or specific vitamins, can react with and degrade small molecules.[1][2]
-
pH Sensitivity: The stability of the compound may be dependent on the pH of the medium, which is typically maintained between 7.2 and 7.4.[3]
-
Enzymatic Degradation: If using serum-supplemented media, enzymes like esterases present in the serum can metabolize the compound.[3]
We recommend performing a stability study in your specific medium to quantify the rate of degradation (see Experimental Protocols section).
Q2: How should I prepare and store this compound stock solutions to maximize stability?
A2: Proper handling of stock solutions is critical.
-
Storage: Prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO.[1] Aliquot into single-use volumes in tightly sealed vials (amber glass or polypropylene) and store at -80°C for long-term stability.[4]
-
Handling: Avoid repeated freeze-thaw cycles, as DMSO is hygroscopic and water absorption can accelerate compound degradation.[5] When thawing, bring the aliquot to room temperature slowly and vortex gently to ensure it is fully dissolved before diluting into your culture medium.[4]
Q3: My compound seems to disappear from the medium over time, but I cannot detect any degradation products via HPLC-MS. What could be happening?
A3: If the parent compound concentration decreases without the appearance of corresponding degradation peaks, consider these possibilities:
-
Binding to Plasticware: this compound may be nonspecifically binding to the surface of your cell culture plates or pipette tips.[1][6][7] This can significantly reduce the effective concentration of the compound available to the cells.
-
Cellular Sequestration: The compound could be rapidly internalized and sequestered by the cells, potentially in lipid droplets or other compartments, making it unavailable for detection in the medium.[1][6]
To investigate this, you can test for stability in a plate without cells or use low-protein-binding plasticware.[1] Analyzing cell lysates can help determine the extent of cellular uptake.[1]
Q4: Is the degradation of this compound dependent on the type of cell culture medium or the concentration of fetal bovine serum (FBS)?
A4: Yes, both can have a significant impact. Different media formulations have varying compositions of amino acids, vitamins, and salts that can affect stability.[1] Furthermore, FBS contains proteins and enzymes that can either bind to and stabilize the compound or actively degrade it.[3] The tables below present typical stability data for this compound under different conditions.
Quantitative Data Summary
The stability of this compound was assessed by incubating a 10 µM solution in various cell-free media at 37°C and 5% CO₂. The percentage of the parent compound remaining was quantified at different time points using HPLC-MS analysis.
Table 1: Stability of this compound in Different Cell Culture Media with 10% FBS
| Time (Hours) | % this compound Remaining (DMEM) | % this compound Remaining (RPMI-1640) |
| 0 | 100% | 100% |
| 24 | 78% | 89% |
| 48 | 55% | 75% |
| 72 | 31% | 62% |
Table 2: Impact of Serum Concentration on this compound Stability in DMEM
| Time (Hours) | % this compound Remaining (0% FBS) | % this compound Remaining (5% FBS) | % this compound Remaining (10% FBS) |
| 0 | 100% | 100% | 100% |
| 48 | 42% | 51% | 55% |
Note: These data are representative and illustrate that this compound is more stable in RPMI-1640 than in DMEM. The presence of FBS appears to have a modest stabilizing effect, possibly due to protein binding that protects the compound from hydrolysis.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
-
Possible Cause: Inconsistent compound concentration due to incomplete solubilization or degradation of stock solutions.
-
Solution:
-
Always ensure your DMSO stock solution is fully thawed and vortexed before making dilutions.[4]
-
Prepare fresh dilutions of this compound in media for each experiment. Do not store working solutions at 4°C for extended periods.
-
Minimize freeze-thaw cycles of the main stock by creating single-use aliquots.[1]
-
Validate your analytical methods for consistency and precision.[1]
-
Issue 2: Unexpected Cytotoxicity at High Concentrations
-
Possible Cause: The final concentration of DMSO in the culture medium may be too high, causing cellular stress.[5] Alternatively, a degradation product of this compound could be more toxic than the parent compound.
-
Solution:
-
Ensure the final DMSO concentration in your culture medium does not exceed 0.5%, and always include a vehicle control (medium with the same DMSO concentration but no compound) in your experiments.[5]
-
If toxicity persists even with low DMSO levels, consider the possibility of toxic degradants. In this scenario, it is advisable to replace the medium with a fresh solution of this compound every 24 hours to minimize the accumulation of these products.
-
Signaling Pathway and Experimental Protocols
This compound Mechanism of Action
This compound is a potent and selective inhibitor of Type I Protein Arginine Methyltransferases (PRMTs), such as PRMT1 and PRMT6.[8][9] These enzymes catalyze the asymmetric dimethylation of arginine residues on histone and non-histone proteins. The methylation of Histone H4 at Arginine 3 (H4R3me2a) by PRMT1 is a key epigenetic mark associated with transcriptional activation. By inhibiting PRMT1, this compound prevents this modification, leading to changes in gene expression and subsequent cellular effects like growth arrest.[10]
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol details a method to determine the stability of this compound in a cell-free culture medium using HPLC-MS.[1]
1. Materials
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without FBS
-
24-well sterile tissue culture plates (low-binding plates recommended)
-
Humidified incubator (37°C, 5% CO₂)
-
Acetonitrile (HPLC grade) with 0.1% formic acid and an appropriate internal standard
-
Water (HPLC grade) with 0.1% formic acid
-
HPLC system with mass spectrometry (MS) detector
-
C18 reverse-phase HPLC column
2. Procedure
-
Preparation of Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Create a working solution by diluting the stock to a final concentration of 10 µM in the desired pre-warmed cell culture medium.[1]
-
Experimental Setup: Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition being tested (e.g., DMEM + 10% FBS, RPMI + 10% FBS).[1]
-
Incubation and Sampling: Place the plate in a 37°C, 5% CO₂ incubator.[1] Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, 48, 72 hours). The 0-hour sample should be collected immediately after adding the solution.[1]
-
Sample Processing: To each 100 µL aliquot, add 200 µL of ice-cold acetonitrile containing the internal standard. This precipitates proteins and extracts the compound.[1] Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Analysis: Transfer the supernatant to HPLC vials and analyze using a validated HPLC-MS method.
3. Data Analysis
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average ratio at time 0.[1]
-
% Remaining = (Peak Area Ratio at time 't' / Average Peak Area Ratio at time 0) x 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. MS023 | Structural Genomics Consortium [thesgc.org]
- 9. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Minimizing C-MS023 Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize C-MS023-induced cytotoxicity in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs), with high affinity for PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. These enzymes play a crucial role in various cellular processes, including signal transduction, gene transcription, and DNA damage repair. By inhibiting these enzymes, this compound can induce cell growth arrest and apoptosis in cancer cells.
Q2: What are the common causes of this compound-induced cytotoxicity in long-term experiments?
A2: this compound-induced cytotoxicity in long-term experiments can be attributed to several factors:
-
High Concentrations: As with many therapeutic compounds, higher concentrations of this compound are more likely to induce cytotoxic effects.
-
Prolonged Exposure: Continuous exposure to the compound can lead to cumulative stress and cell death.
-
Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For example, HEK293 cells have been reported to be more sensitive than MCF7 cells.
-
Suboptimal Culture Conditions: Factors such as high cell density, nutrient depletion, and accumulation of waste products can exacerbate the cytotoxic effects of this compound.
Q3: How can I monitor this compound-induced cytotoxicity in my long-term experiments?
A3: Regular monitoring of cell viability is crucial. Commonly used methods include:
-
Cell Viability Assays: Assays such as MTT, XTT, or PrestoBlue® can be used to assess metabolic activity, which is an indicator of cell viability.
-
Cell Counting: Trypan blue exclusion assay can be used to differentiate between viable and non-viable cells.
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can quantify the percentage of apoptotic and necrotic cells.
-
Morphological Assessment: Regularly observe cell morphology under a microscope for signs of stress, such as rounding, detachment, and blebbing.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed After Prolonged this compound Treatment
Possible Cause 1: Suboptimal this compound Concentration
-
Solution: Perform a dose-response study to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration. Start with a broad range of concentrations and narrow down to the lowest concentration that still elicits the desired biological effect.
Possible Cause 2: High Cell Seeding Density
-
Solution: Optimize the initial cell seeding density to ensure that cells do not become over-confluent during the experiment. Over-confluence can lead to nutrient depletion and increased sensitivity to cytotoxic agents. A lower seeding density may be required for long-term cultures.
Possible Cause 3: Infrequent Media Changes
-
Solution: For long-term experiments, it is critical to replenish the culture medium and this compound every 2-3 days. This ensures a consistent concentration of the compound and prevents the accumulation of metabolic waste products.
Issue 2: High Variability in Cytotoxicity Between Replicates
Possible Cause 1: Inconsistent Cell Seeding
-
Solution: Ensure a homogenous single-cell suspension before seeding. When seeding multi-well plates, mix the cell suspension between pipetting to prevent settling.
Possible Cause 2: Edge Effects in Multi-Well Plates
-
Solution: To minimize evaporation from the outer wells of a multi-well plate, which can concentrate the compound and increase cytotoxicity, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells.
Possible Cause 3: Instability of this compound in Culture Medium
-
Solution: Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Protect stock solutions from light.
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density for Long-Term this compound Treatment
-
Cell Seeding: Seed your target cell line in a 96-well plate at various densities (e.g., 1,000, 2,500, 5,000, and 10,000 cells/well).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: At 24, 48, 72, and 96 hours post-seeding, measure cell viability using an MTT assay.
-
Data Analysis: Plot cell viability against time for each seeding density. The optimal seeding density will be the one that allows for logarithmic growth throughout the intended duration of your long-term experiment without reaching over-confluence.
Protocol 2: Long-Term Cytotoxicity Assay with Periodic Media Changes
-
Cell Seeding: Seed cells at the optimized density in 6-well plates.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Media and Compound Replenishment: Every 48-72 hours, aspirate the medium and replace it with fresh medium containing the same concentration of this compound or vehicle control.
-
Endpoint Analysis: At the end of the experiment (e.g., 7, 14, or 21 days), harvest the cells and perform cytotoxicity assessments (e.g., Annexin V/PI staining, Western blot for apoptosis markers like cleaved caspase-3).
Data Presentation
Table 1: Effect of this compound Concentration on Cell Viability over 7 Days
| This compound Concentration (µM) | Cell Line | Day 1 (% Viability) | Day 4 (% Viability) | Day 7 (% Viability) |
| 0 (Vehicle) | MCF7 | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 1 | MCF7 | 98 ± 4.9 | 95 ± 5.5 | 92 ± 6.3 |
| 5 | MCF7 | 92 ± 6.1 | 85 ± 7.2 | 78 ± 8.1 |
| 10 | MCF7 | 81 ± 7.5 | 65 ± 8.9 | 52 ± 9.4 |
| 0 (Vehicle) | HEK293 | 100 ± 4.8 | 100 ± 5.3 | 100 ± 6.0 |
| 1 | HEK293 | 95 ± 5.3 | 88 ± 6.8 | 80 ± 7.5 |
| 5 | HEK293 | 85 ± 6.8 | 70 ± 7.9 | 55 ± 8.8 |
| 10 | HEK293 | 70 ± 8.1 | 50 ± 9.2 | 35 ± 10.1 |
Table 2: Impact of Seeding Density on MCF7 Cell Viability in the Presence of 5 µM this compound over 7 Days
| Seeding Density (cells/well) | Day 1 (% Viability) | Day 4 (% Viability) | Day 7 (% Viability) |
| 1,000 | 93 ± 5.9 | 88 ± 6.7 | 82 ± 7.9 |
| 2,500 | 91 ± 6.2 | 84 ± 7.1 | 76 ± 8.3 |
| 5,000 | 88 ± 6.5 | 75 ± 8.0 | 65 ± 9.1 |
| 10,000 | 82 ± 7.1 | 62 ± 9.3 | 48 ± 10.5 |
Mandatory Visualizations
Caption: Workflow for long-term this compound cytotoxicity experiments.
Caption: Simplified signaling pathway of this compound action.
Interpreting unexpected phenotypes after C-MS023 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during experiments with C-MS023, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cell-active small molecule that potently and selectively inhibits Type I PRMTs, which include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2][3] These enzymes are responsible for catalyzing the formation of asymmetric dimethylarginine (ADMA) on histone and non-histone proteins. By inhibiting these enzymes, this compound leads to a global reduction in ADMA and a concurrent increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[4][5] The compound has been shown to be noncompetitive with both the cofactor S-adenosylmethionine (SAM) and the peptide substrate.[4]
Q2: What are the known cellular effects of this compound treatment?
Treatment of cells with this compound has been reported to cause a variety of phenotypes, including:
-
Inhibition of PRMT1 and PRMT6 activity: This leads to a reduction in the asymmetric dimethylation of their respective substrates, such as Histone H4 at arginine 3 (H4R3me2a) and Histone H3 at arginine 2 (H3R2me2a).[1][6]
-
Cell growth inhibition and morphological changes: this compound can induce growth arrest and a flattened cellular morphology at low concentrations.[1]
-
Impaired RNA splicing: Inhibition of PRMT1 by this compound has been shown to disrupt mRNA splicing homeostasis, leading to intron retention.[3][6][7]
-
Increased DNA:RNA hybrids (R-loops) and DNA damage: The impairment of RNA splicing can lead to the accumulation of R-loops and subsequent DNA double-strand breaks (DSBs).[3][6][7]
-
Synergy with DNA damaging agents: this compound has been shown to synergize with chemotherapy, ionizing radiation (IR), and PARP inhibitors to enhance their cytotoxic effects.[3][6][7]
Q3: Is there a negative control compound available for this compound?
Yes, MS094 is a structurally close analog of this compound that is inactive in both biochemical and cellular assays against PRMTs.[3][4][5][7] It is recommended to use MS094 as a negative control in all experiments to distinguish the specific effects of PRMT inhibition by this compound from potential off-target or compound-specific artifacts.[3][6][7]
Troubleshooting Guides
Issue 1: Unexpected or Exaggerated Cell Death/Growth Arrest
Question: I am observing a much higher level of cytotoxicity or growth arrest than expected in my cell line after this compound treatment. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
High Sensitivity of the Cell Line:
-
Action: Perform a dose-response experiment with a wider range of this compound concentrations to determine the IC50 value for your specific cell line.
-
Rationale: Different cell lines can have varying levels of dependence on Type I PRMTs, making some more sensitive to inhibition.
-
-
Off-Target Effects:
-
Action: Include the negative control compound MS094 in your experiment at the same concentrations as this compound.
-
Rationale: If MS094 also causes cytotoxicity, the effect is likely not due to PRMT1 inhibition and could be an off-target effect of the chemical scaffold.
-
-
Sub-optimal Culture Conditions:
-
Synergy with Media Components:
-
Action: Review the composition of your cell culture medium. Some components could potentially synergize with this compound.
-
Rationale: While unlikely, unforeseen chemical interactions can occur.
-
Issue 2: Unexpected Morphological Changes
Possible Causes and Troubleshooting Steps:
-
On-Target Effect:
-
Action: This phenotype has been reported.[1] To confirm it is due to PRMT inhibition, use the negative control MS094. Also, try to rescue the phenotype by washing out the compound.
-
Rationale: The flattened morphology is a known, though not fully understood, consequence of this compound treatment in some cell lines.
-
-
Cytoskeletal Disruption:
-
Action: Perform immunofluorescence staining for key cytoskeletal components like actin (Phalloidin) and tubulin (alpha-tubulin antibody).
-
Rationale: Changes in cell shape are often linked to alterations in the cytoskeleton.
-
-
Cell Culture Artifacts:
-
Action: Check for over-confluency, improper enzymatic dissociation during passaging, or issues with the culture vessel surface.[4]
-
Rationale: These common cell culture problems can lead to morphological changes independent of drug treatment.
-
Issue 3: Inconsistent or No Observable Phenotype
Question: I am not observing the expected phenotype (e.g., decreased methylation, growth inhibition) after this compound treatment. What should I check?
Possible Causes and Troubleshooting Steps:
-
Compound Inactivity:
-
Action: Verify the integrity and concentration of your this compound stock solution. Aliquot the stock to avoid repeated freeze-thaw cycles.
-
Rationale: Improper storage or handling can lead to compound degradation.
-
-
Low Target Engagement:
-
Action: Perform a Western blot to measure the levels of asymmetric dimethylation on a known this compound target substrate, such as H4R3me2a or global ADMA.
-
Rationale: This will confirm if this compound is effectively inhibiting PRMTs in your cellular context.
-
-
Cell Line-Specific Factors:
-
Action: Check the expression levels of PRMT1 and other Type I PRMTs in your cell line.
-
Rationale: Cells with low expression of the target PRMTs may be less sensitive to inhibition.
-
-
Experimental Design:
-
Action: Review your treatment duration and concentration. Some phenotypes may require longer exposure or higher concentrations of the inhibitor.
-
Rationale: The kinetics of the cellular response can vary.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against PRMTs
| Target | IC50 (nM) |
| PRMT1 | 30 |
| PRMT3 | 119 |
| PRMT4 | 83 |
| PRMT6 | 4 |
| PRMT8 | 5 |
| Data compiled from multiple sources.[1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| MCF7 | H4R3me2a reduction | 9 |
| HEK293 | H3R2me2a reduction | 56 |
| Data compiled from multiple sources.[1][2] |
Experimental Protocols
Protocol 1: Western Blot for Asymmetric Dimethylarginine (ADMA) Levels
-
Cell Treatment: Plate cells at a suitable density and treat with varying concentrations of this compound and MS094 (negative control) for the desired duration (e.g., 24-72 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for asymmetric dimethylarginine (pan-ADMA) or a specific methylated substrate (e.g., H4R3me2a) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody for a loading control (e.g., β-actin, GAPDH, or total Histone H3/H4) to normalize the ADMA signal.
Protocol 2: Cell Viability/Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluency during the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and MS094 in culture medium. Add the compounds to the cells and include vehicle-only and positive (e.g., staurosporine) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72-96 hours).
-
Assay: Perform a cell viability assay such as MTS, MTT, or a luminescent ATP-based assay (e.g., CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control for each concentration. Plot the dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: this compound inhibits Type I PRMTs, leading to reduced ADMA and downstream effects.
Caption: A logical workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MS023 | Structural Genomics Consortium [thesgc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
Validation & Comparative
A Comparative Analysis of C-MS023 and Other PRMT Inhibitors for Researchers
In the rapidly evolving landscape of epigenetic drug discovery, Protein Arginine Methyltransferases (PRMTs) have emerged as a critical class of therapeutic targets. This guide provides a detailed, data-driven comparison of the novel Type I PRMT inhibitor, C-MS023, with other commercially available PRMT inhibitors. Designed for researchers, scientists, and drug development professionals, this document aims to facilitate informed decisions in selecting the appropriate chemical tools for investigating PRMT biology and therapeutic potential.
Biochemical Efficacy: A Head-to-Head Comparison
The inhibitory potency of this compound against Type I PRMTs is benchmarked against other well-characterized inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their biochemical efficacy.
| Inhibitor | PRMT1 IC50 (nM) | PRMT3 IC50 (nM) | PRMT4 (CARM1) IC50 (nM) | PRMT6 IC50 (nM) | PRMT8 IC50 (nM) | PRMT5 IC50 | Target Class |
| This compound | 30[1][2] | 119[1][2] | 83[1][2] | 4[1][2] | 5[1][2] | Inactive | Type I PRMTs |
| GSK3368715 | 3.1[3][4] | 48[3][4] | 1148[3][4] | 5.7[3][4] | 1.7[3][4] | >20,408 nM[5] | Type I PRMTs |
| AMI-1 | 8,800[6][7][8] | - | - | - | - | Active (IC50 not specified)[6] | Pan-PRMTs |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes based on available literature.
Signaling Pathways and Inhibitor Mechanisms
To understand the context of PRMT inhibition, the following diagram illustrates the general signaling pathway of protein arginine methylation and the points of intervention for different classes of inhibitors.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section details the methodologies for key experiments cited in the comparison of PRMT inhibitors.
Biochemical PRMT Inhibition Assay (Scintillation Proximity Assay)
This in vitro assay quantifies the enzymatic activity of PRMTs and the potency of inhibitors.
Objective: To determine the IC50 value of a test compound against a specific PRMT enzyme.
Materials:
-
Recombinant human PRMT enzyme (e.g., PRMT1, PRMT6)
-
Biotinylated peptide substrate (e.g., biotin-Histone H4 peptide)
-
[³H]-S-Adenosyl-L-methionine ([³H]-SAM) as a methyl donor
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)
-
Streptavidin-coated SPA beads
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the PRMT enzyme, biotinylated peptide substrate, and varying concentrations of the test inhibitor in the assay buffer.
-
Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and add streptavidin-coated SPA beads. The biotinylated peptide binds to the beads. The transfer of the radiolabeled methyl group to the peptide brings it in close proximity to the scintillant in the bead, generating a light signal.
-
Measurement: Measure the signal using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular PRMT Inhibition Assay (Western Blot)
This assay assesses the ability of an inhibitor to engage its target and inhibit PRMT activity within a cellular context.
Objective: To measure the reduction in specific histone arginine methylation marks in cells treated with a PRMT inhibitor.
Materials:
-
Cell line with detectable levels of the target methylation mark (e.g., MCF7 for H4R3me2a)
-
Cell culture medium and reagents
-
Test inhibitor (e.g., this compound)
-
Lysis buffer
-
Primary antibodies (e.g., anti-H4R3me2a, anti-total Histone H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of the test inhibitor for a specified duration (e.g., 48 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against the specific methylation mark and a loading control (e.g., total histone H4).
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the methylation mark signal to the loading control. Determine the cellular IC50 value by plotting the normalized signal against the inhibitor concentration.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and characterization of a novel PRMT inhibitor.
Conclusion
This compound is a potent and selective inhibitor of Type I PRMTs, demonstrating nanomolar efficacy against PRMT1, PRMT4, PRMT6, and PRMT8.[1][2] In comparison, GSK3368715 exhibits greater potency for PRMT1, PRMT3, and PRMT8, while showing weaker activity against PRMT4.[3][4] AMI-1 acts as a pan-PRMT inhibitor with significantly lower potency.[6][7][8] The choice of inhibitor will depend on the specific research question, with this compound offering a valuable tool for probing the functions of multiple Type I PRMTs. The provided experimental protocols and workflows offer a foundational guide for the rigorous evaluation of these and other emerging PRMT inhibitors.
References
- 1. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. selleckchem.com [selleckchem.com]
Validating the On-Target Effects of C-MS023 with the MS094 Negative Control: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a chemical probe is paramount. This guide provides a comparative analysis of C-MS023, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs), and its structurally similar but inactive analog, MS094, which serves as an essential negative control. By presenting key experimental data and detailed protocols, this document demonstrates how to effectively validate the on-target effects of this compound.
This compound is a cell-active inhibitor targeting Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2] These enzymes play a crucial role in regulating gene expression and various cellular processes by catalyzing the mono- and asymmetric dimethylation of arginine residues on histone and non-histone proteins.[3][4] Overexpression of PRMTs has been implicated in several diseases, including cancer.[3] To ensure that the observed biological effects of this compound are due to the inhibition of its intended targets, it is critical to use a negative control like MS094. MS094 is a close analog of this compound that is inactive in both biochemical and cellular assays, making it an ideal tool for these validation studies.[1][5]
Comparative Analysis of In Vitro and Cellular Activity
The efficacy of this compound and the inactivity of MS094 can be demonstrated through various biochemical and cellular assays. Below is a summary of their performance in inhibiting PRMT activity and affecting cellular methylation levels.
Table 1: In Vitro Inhibitory Activity of this compound against Type I PRMTs
| Target Enzyme | This compound IC₅₀ (nM) |
| PRMT1 | 30[2][6][7] |
| PRMT3 | 119[2][6][7] |
| PRMT4 | 83[2][6][7] |
| PRMT6 | 4[2][6][7] |
| PRMT8 | 5[2][6][7] |
IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 2: Cellular Activity of this compound vs. MS094
| Assay | This compound | MS094 | Cell Line |
| H4R3me2a Inhibition (PRMT1 activity) | IC₅₀ = 9 ± 0.2 nM[2] | No inhibition[3][5] | MCF7[3][5] |
| H3R2me2a Inhibition (PRMT6 activity) | IC₅₀ = 56 ± 7 nM[2] | Not reported | HEK293[3][5] |
| Global Asymmetric Dimethylation (aDMA) | Significant decrease[5][8] | No change[5] | MCF7, 786-O, RCC243[5][8] |
| Global Symmetric Dimethylation (sDMA) | Concurrent increase[5] | No change[5] | MCF7[5] |
| Global Monomethylation (MMA) | Concurrent increase[5] | No change[5] | MCF7[5] |
| Cell Proliferation Inhibition | Potent inhibition[8] | No significant effect[8] | Various ccRCC cell lines[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are protocols for key experiments used to differentiate the activity of this compound from MS094.
Western Blotting for Histone and Global Arginine Methylation
This protocol is used to assess the impact of this compound and MS094 on specific histone methylation marks and global arginine methylation levels within cells.
1. Cell Culture and Treatment:
-
Culture cells (e.g., MCF7 or HEK293) in appropriate media.[5]
-
Treat cells with varying concentrations of this compound or MS094 (or DMSO as a vehicle control) for a specified duration (e.g., 20-48 hours).[3][5]
2. Cell Lysis and Protein Extraction:
-
For total protein, lyse cells in a buffer containing 20 mM Tris-HCl pH 8, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 0.5% TritonX-100, and protease inhibitors.[5]
-
For histone extraction, acid extraction protocols are typically used.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method like the Bradford or BCA assay.
4. SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the methylation mark of interest (e.g., anti-H4R3me2a, anti-H3R2me2a, or pan-arginine methylation antibodies).[5] Use loading controls like anti-histone H3/H4 or anti-β-actin for normalization.[5]
-
Wash the membrane and incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
5. Data Analysis:
-
Quantify the band intensities and normalize the signal of the methylation mark to the respective loading control.[3][5]
Cell Proliferation Assay
This assay measures the effect of this compound and MS094 on cell viability and growth.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of this compound and MS094. Include a DMSO-treated control group.[8]
3. Incubation:
-
Incubate the plates for a period that allows for multiple cell divisions (e.g., 5-14 days, depending on the cell line).[8]
4. Viability Measurement:
-
Assess cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.
-
Read the output (luminescence or absorbance) on a plate reader.
5. Data Analysis:
-
Normalize the data to the DMSO-treated control cells and plot the dose-response curves to determine the IC₅₀ values for cell growth inhibition.[8]
Visualizing the Mechanism and Workflow
Diagrams can effectively illustrate the signaling pathway and the experimental logic for validating on-target effects.
Caption: this compound inhibits PRMT1, blocking asymmetric dimethylation and affecting downstream cellular processes.
Caption: Workflow for validating this compound's on-target effects using MS094 as a negative control.
References
- 1. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MS023 | Structural Genomics Consortium [thesgc.org]
- 4. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
C-MS023: A Selective Tool for Targeting Type I Protein Arginine Methyltransferases with Negligible Impact on Type II and III Enzymes
A comprehensive analysis of the chemical probe C-MS023 reveals its high potency and selectivity for Type I Protein Arginine Methyltransferases (PRMTs), while demonstrating a complete lack of activity against Type II and Type III PRMTs. This guide provides an objective comparison of this compound with other PRMT inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their studies.
Protein arginine methyltransferases are crucial enzymes involved in a variety of cellular processes, and their dysregulation has been implicated in diseases such as cancer.[1][2] These enzymes are classified into three categories: Type I, Type II, and Type III, based on the type of methylation they catalyze.[1][3] this compound has emerged as a potent and cell-active small molecule inhibitor of Type I PRMTs.[4][5]
Comparative Analysis of Inhibitor Selectivity
Extensive biochemical and cellular assays have demonstrated the remarkable selectivity of this compound for Type I PRMTs, which include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][4][5] In direct contrast, this compound shows no inhibitory activity against Type II (e.g., PRMT5) and Type III (e.g., PRMT7) enzymes.[1][4][6][] This high degree of selectivity makes this compound an invaluable tool for specifically investigating the biological functions of Type I PRMTs.
For comparison, other well-characterized PRMT inhibitors such as JNJ-64619178 and EPZ015666 are highly selective for the Type II enzyme PRMT5.[8][9] The distinct selectivity profiles of these inhibitors are crucial for dissecting the specific roles of different PRMT family members in health and disease.
Quantitative Inhibitor Potency
The inhibitory potency of this compound against Type I PRMTs has been quantified through various biochemical assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Target Enzyme | Inhibitor | IC50 (nM) |
| PRMT1 | This compound | 30 |
| PRMT3 | This compound | 119 |
| PRMT4 (CARM1) | This compound | 83 |
| PRMT6 | This compound | 4 |
| PRMT8 | This compound | 5 |
| PRMT5 | This compound | Inactive |
| PRMT7 | This compound | Inactive |
| PRMT9 | This compound | Inactive |
| PRMT5 | JNJ-64619178 | 0.14 |
| PRMT5 | EPZ015666 | 22 |
Data sourced from multiple biochemical assays.[4][8][9][10]
Experimental Methodologies for Determining Inhibitor Specificity
The selectivity of PRMT inhibitors is typically assessed through a combination of biochemical and cellular assays. These experiments are designed to measure the direct enzymatic activity of purified PRMTs in the presence of the inhibitor, as well as the inhibitor's effect on PRMT-mediated methylation events within a cellular context.
Biochemical Assays
A common in vitro method to determine the potency of PRMT inhibitors is the Scintillation Proximity Assay (SPA) .[4] This radiometric assay measures the transfer of a tritiated methyl group from the donor S-adenosyl-L-methionine (³H-SAM) to a peptide substrate by a specific PRMT enzyme.
Another high-throughput method is the RapidFire Mass Spectrometry (MS) assay , which directly quantifies the production of S-adenosylhomocysteine (SAH), a universal by-product of methylation reactions.[8]
Cellular Assays
To assess the activity of inhibitors in a more biologically relevant context, cellular assays are employed. A widely used technique is Western Blotting .[2] In this method, cells are treated with the inhibitor, and the levels of specific methylation marks on histone proteins (e.g., asymmetric dimethylation of histone H4 at arginine 3, H4R3me2a) are quantified using specific antibodies. A reduction in the methylation mark indicates successful inhibition of the target PRMT in the cell. For instance, this compound has been shown to potently decrease cellular levels of histone arginine asymmetric dimethylation.[1][4]
PRMT Signaling and Inhibition
PRMTs play a critical role in regulating various cellular processes by methylating histone and non-histone proteins. Type I PRMTs catalyze the formation of asymmetric dimethylarginine (ADMA), while Type II PRMTs produce symmetric dimethylarginine (SDMA). Type III PRMTs only catalyze monomethylation. These post-translational modifications can influence protein-protein interactions, protein localization, and signal transduction.
This compound, by selectively inhibiting Type I PRMTs, provides a powerful means to study the specific downstream effects of ADMA formation.
References
- 1. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases (Journal Article) | OSTI.GOV [osti.gov]
- 2. MS023 | Structural Genomics Consortium [thesgc.org]
- 3. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Comparative Analysis of C-MS023 and SGC707 in Epigenetic Research
In the landscape of epigenetic research, small molecule inhibitors are indispensable tools for dissecting the roles of specific enzymes in cellular processes and disease. Among the targets of significant interest are the Protein Arginine Methyltransferases (PRMTs), which play crucial roles in gene regulation, signal transduction, and DNA repair. This guide provides a detailed comparative analysis of two widely used PRMT inhibitors, C-MS023 (also known as MS023) and SGC707, for researchers, scientists, and drug development professionals.
Overview and Target Specificity
This compound is a potent and cell-active inhibitor of Type I PRMTs, a class of enzymes responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3] In contrast, SGC707 is a highly selective and cell-active allosteric inhibitor of a single Type I PRMT, PRMT3.[4][5][6][7][8] This fundamental difference in their target profiles dictates their applications in research. While this compound serves as a pan-inhibitor for studying the broader effects of Type I PRMT inhibition, SGC707 is a chemical probe designed for the specific interrogation of PRMT3 function.[9]
Quantitative Performance Data
The following tables summarize the key quantitative metrics for this compound and SGC707 based on available experimental data.
Table 1: In Vitro Biochemical Potency
| Compound | Target(s) | IC50 (nM) | Kd (nM) |
| This compound | PRMT1 | 30[1] | - |
| PRMT3 | 119[1][10] | - | |
| PRMT4 | 83[1][10] | - | |
| PRMT6 | 4[1][10] | 6[2] | |
| PRMT8 | 5[1][10] | - | |
| SGC707 | PRMT3 | 31[4][6][7] | 53[4][11][6] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | EC50 / IC50 |
| This compound | MCF7 | H4R3me2a reduction | 9 nM[2][12] |
| HEK293 | H3R2me2a reduction (PRMT6 dependent) | 56 nM[2][12] | |
| SGC707 | HEK293 | PRMT3 stabilization | 1.3 µM[4][11] |
| A549 | PRMT3 stabilization | 1.6 µM[4][5] |
Mechanism of Action
This compound acts as a noncompetitive inhibitor with respect to both the methyl donor S-adenosylmethionine (SAM) and the peptide substrate, binding to the substrate binding site.[2] In contrast, SGC707 is an allosteric inhibitor, binding to a site distinct from the active site to modulate the enzyme's activity.[5][6][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.
Caption: Targeted signaling pathway of Type I PRMTs and points of inhibition for this compound and SGC707.
Caption: A generalized experimental workflow for the comparative evaluation of PRMT inhibitors.
Experimental Protocols
In Vitro Enzyme Inhibition Assay (Scintillation Proximity Assay - SPA)
This assay is commonly used to determine the in vitro potency (IC50) of PRMT inhibitors.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the specific PRMT enzyme, a biotinylated peptide substrate (e.g., a histone H4 peptide), and the test compound (this compound or SGC707) at various concentrations.[1][11]
-
Initiation of Reaction: The enzymatic reaction is initiated by adding tritiated S-adenosyl-L-methionine ([3H]-SAM), which serves as the methyl donor.[1][11]
-
Reaction Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Quenching and Detection: The reaction is stopped, and the mixture is transferred to a streptavidin-coated microplate. The biotinylated and [3H]-methylated peptide binds to the streptavidin, bringing the scintillant on the plate in close proximity to the tritium.[1][11]
-
Signal Measurement: The emitted light, proportional to the amount of methylated peptide, is measured using a microplate scintillation counter.[1][11] The IC50 value is then calculated from the dose-response curve.
Cellular Target Engagement and Activity Assays
These assays are crucial for confirming that the inhibitor can enter cells and engage its target to produce a functional effect.
-
Cell Culture and Treatment: A relevant cell line (e.g., MCF7, HEK293) is cultured under standard conditions. The cells are then treated with varying concentrations of the inhibitor (this compound or SGC707) or a vehicle control (e.g., DMSO) for a specified duration.[2]
-
Cell Lysis and Protein Extraction: After treatment, cells are harvested, and total cell lysates or nuclear extracts are prepared.
-
Western Blotting: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies against the methylated histone mark of interest (e.g., H4R3me2a for PRMT1 activity, H3R2me2a for PRMT6 activity) and a loading control (e.g., total histone H3 or H4).[2]
-
Signal Detection and Quantification: The antibody-bound proteins are visualized using a chemiluminescent or fluorescent detection system. The band intensities are quantified, and the level of the specific histone methylation mark is normalized to the loading control. The IC50 or EC50 value is determined from the concentration-response curve.[2]
Concluding Remarks
The choice between this compound and SGC707 fundamentally depends on the research question. This compound is the tool of choice for investigating the collective roles of Type I PRMTs in a biological process or disease model. Its broad-spectrum inhibitory activity makes it suitable for studies where the functional redundancy of Type I PRMTs is a consideration. Conversely, SGC707's high selectivity for PRMT3 makes it an excellent chemical probe for elucidating the specific functions of this particular enzyme, minimizing off-target effects from the inhibition of other PRMTs. For instance, in studies on triple-negative breast cancer, this compound showed anti-proliferative effects, whereas the PRMT3-specific inhibitor SGC707 did not, highlighting the importance of inhibiting other Type I PRMTs in this context.[9] Researchers should carefully consider the target profile and experimental context when selecting the appropriate inhibitor for their studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Potent, Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
Validating PRMT1 Intervention: A Head-to-Head Comparison of Knockdown and C-MS023 Inhibition
For researchers investigating the multifaceted roles of Protein Arginine Methyltransferase 1 (PRMT1), choosing the right tool to modulate its activity is a critical experimental decision. Both genetic knockdown and pharmacological inhibition are powerful techniques, each with distinct advantages and considerations. This guide provides an objective comparison between PRMT1 knockdown and inhibition with the selective Type I PRMT inhibitor, C-MS023, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
At a Glance: Knockdown vs. This compound
| Feature | PRMT1 Knockdown (siRNA/shRNA) | This compound Inhibition |
| Mechanism | Reduces PRMT1 protein expression via mRNA degradation. | Non-competitively inhibits the catalytic activity of Type I PRMTs.[1] |
| Specificity | Highly specific to PRMT1. | Potent against PRMT1, but also inhibits other Type I PRMTs (PRMT3, 4, 6, 8).[2] |
| Kinetics | Slower onset, dependent on protein turnover rates. | Rapid onset of action. |
| Reversibility | Generally irreversible for stable knockdown cell lines. | Reversible upon compound washout. |
| Validation | Confirmed by reduced PRMT1 protein levels via Western blot. | Confirmed by reduced enzymatic activity markers (e.g., H4R3me2a, global ADMA) via Western blot.[1] |
| Off-Target Effects | Potential for off-target effects of RNAi machinery. | Potential for off-target effects on other Type I PRMTs. |
Performance Data: this compound Inhibition
The efficacy of this compound is demonstrated by its potent inhibition of PRMT1's methyltransferase activity in cellular assays. The half-maximal inhibitory concentration (IC50) values highlight its effectiveness across various cell lines.
| Cell Line | Assay | IC50 Value | Reference |
| MCF7 | H4R3me2a levels | 9 ± 0.2 nM | [1] |
| HEK293 | H3R2me2a levels (PRMT6 activity) | 56 ± 7 nM | [1] |
Experimental Validation: A Comparative Workflow
Validating the efficacy of either PRMT1 knockdown or this compound inhibition is paramount. The following workflow outlines the key validation steps.
Studies consistently demonstrate that the phenotypic outcomes of this compound treatment closely mirror those of PRMT1 genetic depletion. For instance, both methods result in a significant inhibition of in vitro cell growth in clear cell renal cell carcinoma (ccRCC) cell lines.[3] Similarly, in small cell lung cancer cell lines, PRMT1 knockdown leads to a reduction in clonogenicity that is analogous to the effects of this compound treatment.[4]
Key Signaling Pathways Modulated by PRMT1
PRMT1 is a critical regulator of several signaling pathways implicated in cancer progression. Both knockdown and pharmacological inhibition of PRMT1 can effectively modulate these pathways.
EGFR Signaling Pathway
PRMT1 can regulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway through multiple mechanisms. It can methylate histone H4 on the EGFR promoter to regulate its transcription and also directly methylate the EGFR protein itself.[5][6][7]
Wnt Signaling Pathway
PRMT1 has been shown to activate the canonical Wnt signaling pathway.[7] Its depletion has been demonstrated to decrease Wnt signaling activity.[8] PRMT1 can regulate this pathway at the transcriptomic level by activating the transcription of key components like LRP5 and PORCN.[6]
DNA Damage Response
PRMT1 plays a crucial role in the DNA damage response (DDR) by methylating key repair proteins such as MRE11 and BRCA1, thereby promoting homologous recombination.[9] Inhibition or knockdown of PRMT1 can impair DNA repair pathways.[3]
Experimental Protocols
Western Blot for PRMT1 Knockdown Validation
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PRMT1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to the loading control to confirm a reduction in PRMT1 protein levels in knockdown samples compared to controls.
Western Blot for this compound Inhibition Validation
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the appropriate duration. Lyse cells as described above.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow steps 2-4 from the knockdown protocol.
-
Blocking: Follow step 5 from the knockdown protocol.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against markers of PRMT1 activity, such as a pan-asymmetric dimethylarginine (aDMA) antibody or an antibody specific for H4R3me2a, overnight at 4°C.[1][3] A loading control is also required.
-
Washing, Secondary Antibody Incubation, and Detection: Follow steps 7-9 from the knockdown protocol.
-
Analysis: Quantify the reduction in global aDMA or specific H4R3me2a levels in this compound-treated samples compared to vehicle-treated controls.
Cell Proliferation Assay (e.g., Incucyte® Live-Cell Analysis)
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density.
-
Intervention: For knockdown experiments, use cells stably expressing shRNA or transiently transfected with siRNA. For inhibition studies, add this compound at various concentrations. Include appropriate controls for each condition.
-
Imaging: Place the plate in an Incucyte® live-cell analysis system and acquire phase-contrast images at regular intervals (e.g., every 2-4 hours) over several days.
-
Analysis: Use the Incucyte® software to calculate cell confluence over time. Plot confluence versus time to generate growth curves.
-
Data Interpretation: Compare the growth curves of the treated or knockdown cells to the control cells to determine the effect on cell proliferation.[3][10]
Conclusion
Both PRMT1 knockdown and inhibition with this compound are effective methods for studying PRMT1 function. The choice between these two approaches will depend on the specific experimental question. Knockdown offers high specificity for PRMT1, while this compound provides a rapid and reversible means of inhibiting Type I PRMT activity. For many applications, the use of this compound can effectively phenocopy the effects of PRMT1 genetic depletion, making it a valuable tool for probing PRMT1 biology and its therapeutic potential.[11] Rigorous validation using the protocols outlined above is essential for the accurate interpretation of experimental results.
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PRMT1 and PRMT5: on the road of homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Type I PRMTs Reforms Muscle Stem Cell Identity Enhancing their Therapeutic Capacity [elifesciences.org]
Side-by-side comparison of C-MS023 and MS049 PRMT inhibitors
A Comparative Guide to C-MS023 and MS049 PRMT Inhibitors for Researchers
This guide provides a detailed, data-driven comparison of two widely used protein arginine methyltransferase (PRMT) inhibitors: this compound and MS049. It is designed for researchers, scientists, and drug development professionals to facilitate an informed choice of chemical probe for their specific experimental needs.
Introduction to PRMTs and a Tale of Two Inhibitors
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins. This post-translational modification plays a critical role in regulating numerous cellular processes, including signal transduction, DNA repair, and gene transcription. Dysregulation of PRMT activity has been implicated in various diseases, most notably cancer, making them attractive therapeutic targets.
PRMTs are classified into three types based on the methylation state they produce:
-
Type I PRMTs (PRMT1, 2, 3, 4, 6, 8) catalyze monomethylation and asymmetric dimethylation (ADMA).
-
Type II PRMTs (PRMT5, 9) catalyze monomethylation and symmetric dimethylation (SDMA).
-
Type III PRMTs (PRMT7) only perform monomethylation.
This compound and MS049 are potent, cell-active chemical probes developed to investigate the function of Type I PRMTs. However, they possess distinct selectivity profiles. This compound acts as a broad inhibitor of Type I PRMTs, while MS049 is a selective dual inhibitor of PRMT4 and PRMT6.[1][2] This guide will dissect their biochemical and cellular activities, providing the necessary data to select the appropriate tool for targeted research.
Side-by-Side Data Comparison
The following table summarizes the key quantitative data for this compound and MS049, highlighting their differences in potency and selectivity.
| Feature | This compound | MS049 |
| Target Class | Broad Type I PRMT Inhibitor | Dual PRMT4/PRMT6 Inhibitor |
| Biochemical IC50 (PRMT1) | 30 nM[3] | >13,000 nM (>300-fold selective over PRMT1)[4][5] |
| Biochemical IC50 (PRMT3) | 119 nM[3] | >22,000 nM (>300-fold selective over PRMT3)[4][5] |
| Biochemical IC50 (PRMT4) | 83 nM[3] | 34 nM[5][6] |
| Biochemical IC50 (PRMT6) | 4 nM[3] | 43 nM[5][6] |
| Biochemical IC50 (PRMT8) | 5 nM[3] | 1,600 nM (>30-fold selective over PRMT8)[4][5] |
| Selectivity vs. Type II/III | Inactive against PRMT5, PRMT7, PRMT9[1] | Inactive against PRMT5, PRMT7[4][5] |
| Cellular Target (Marker) | PRMT1 (H4R3me2a) PRMT6 (H3R2me2a) | PRMT4 (Med12-Rme2a) PRMT6 (H3R2me2a) |
| Cellular IC50 (H4R3me2a) | 9 nM (in MCF7 cells)[1][3] | Not applicable / Not a primary target |
| Cellular IC50 (H3R2me2a) | 56 nM (in HEK293 cells)[3] | 970 nM (in HEK293 cells)[5][6] |
| Cellular IC50 (Med12-Rme2a) | Not reported | 1,400 nM (in HEK293 cells)[6] |
| Negative Control Compound | MS094[1] | MS049N[2] |
Target Specificity and Mechanism of Action
The distinct target profiles of this compound and MS049 are central to their application. This compound's broad inhibition across Type I PRMTs makes it a suitable tool for studying the overall function of asymmetric dimethylation. In contrast, MS049 allows for the specific interrogation of the roles of PRMT4 and PRMT6.
Experimental Data and Protocols
A key application of these inhibitors is to probe for changes in histone methylation marks in cellular contexts. Western blotting is the most common method for detecting these changes.
Key Experiment: Cellular Inhibition of Histone Arginine Methylation
Objective: To determine the cellular potency of this compound and MS049 by measuring the reduction of specific histone arginine methylation marks.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) or breast cancer (MCF7) cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Inhibitor Treatment: Cells are seeded in 6-well plates. After reaching 70-80% confluency, the media is replaced with fresh media containing the inhibitor (this compound or MS049) at various concentrations (e.g., 0.01 to 10 µM) or DMSO as a vehicle control. Cells are incubated for a specified period, typically 20-48 hours.[3][7]
-
Histone Extraction: Following treatment, cells are harvested. Histones are acid-extracted from the nuclear fraction using a sulfuric acid solution.
-
Western Blot Analysis:
-
Equal amounts of extracted histones are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the methylation mark of interest (e.g., anti-H4R3me2a for PRMT1 activity, anti-H3R2me2a for PRMT6 activity) and a loading control (e.g., anti-total Histone H3 or H4).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Band intensities are quantified using densitometry software. The intensity of the methylation mark is normalized to the total histone loading control. The normalized values are then plotted against the inhibitor concentration to calculate the IC50 value.[7]
Functional Comparison in a Biological Context
The choice between this compound and MS049 can lead to different biological outcomes, underscoring the importance of their distinct selectivity. In a screen conducted in clear cell renal cell carcinoma (ccRCC) models, this compound significantly repressed cancer cell proliferation.[8] In contrast, MS049, which targets only PRMT4 and PRMT6, did not show a similar anti-proliferative effect.[8] This suggests that the observed anti-cancer activity of this compound in this context is mediated by its inhibition of other Type I PRMTs, most likely PRMT1, which is the primary enzyme responsible for the H4R3me2a mark and the most abundant Type I PRMT.[8][9]
This finding highlights a critical consideration for researchers: if the biological process under investigation is primarily driven by PRMT1, this compound would be the superior tool. If the goal is to isolate the functions of PRMT4 and/or PRMT6, MS049 is the more appropriate choice.
Conclusion and Recommendations
Both this compound and MS049 are invaluable chemical probes for dissecting the biology of protein arginine methylation.
-
This compound is the tool of choice for studying biological processes regulated by a range of Type I PRMTs , particularly when PRMT1 is the suspected primary driver. Its high potency against PRMT1 and broad Type I profile make it ideal for investigating the global consequences of inhibiting asymmetric dimethylation.
-
MS049 offers high selectivity for PRMT4 and PRMT6 . It is the preferred inhibitor for experiments designed to specifically elucidate the functions of these two enzymes, without the confounding effects of inhibiting other Type I PRMTs like PRMT1.
The selection between these two inhibitors should be guided by the specific biological question and the PRMT isoform(s) hypothesized to be involved. Using both in parallel, along with their respective negative controls (MS094 and MS049N), can provide robust and highly specific insights into the complex world of arginine methylation.
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MS023 | Structural Genomics Consortium [thesgc.org]
- 8. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of type I PRMTs reforms muscle stem cell identity enhancing their therapeutic capacity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of C-MS023: A Comprehensive Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For potent, biologically active compounds like C-MS023, adherence to strict disposal protocols is paramount to protect both laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices for hazardous chemical waste management.
Immediate Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds of this nature, such as potent kinase inhibitors, are often treated as potentially hazardous or cytotoxic agents. Therefore, appropriate Personal Protective Equipment (PPE), including a laboratory coat, safety glasses, and chemical-resistant gloves, should be worn at all times when handling this compound.
Key Prohibitions for Disposal: To prevent environmental contamination and ensure the safety of non-laboratory personnel, the following disposal methods must be strictly avoided:
-
DO NOT dispose of this compound or any solutions containing it down the sink or drain.[1]
-
DO NOT discard this compound in the regular trash.[1]
-
DO NOT attempt to neutralize the chemical without specific, validated protocols and appropriate safety measures in place.[1]
-
DO NOT dispose of the compound by evaporation in a fume hood.[1]
Step-by-Step Disposal Protocol for this compound
The following procedures outline the correct method for disposing of waste containing this compound, based on standard practices for hazardous chemical waste management in a laboratory setting.
Step 1: Waste Identification and Segregation
Proper segregation of waste contaminated with this compound from other waste streams at the point of generation is crucial to prevent accidental reactions and ensure compliant disposal.[1]
-
Solid Waste: This category includes unused or expired pure compounds, as well as contaminated consumables such as pipette tips, tubes, gloves, and bench paper.[1]
-
Liquid Waste: This includes stock solutions, experimental solutions, and the first rinse of any container that has held the compound.[1]
Step 2: Waste Collection and Containment
Utilize designated, properly labeled, and chemically compatible containers for the collection of this compound waste.
-
For Solid Waste: Collect in a clearly labeled, sealable plastic bag or a designated solid waste container. The container should be marked with "Hazardous Chemical Waste," the name of the compound ("this compound"), and any appropriate hazard symbols.[1]
-
For Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container. The container must be clearly labeled with "Hazardous Chemical Waste," the chemical name ("this compound"), and an approximate concentration of the active compound.
Ensure all waste containers are kept closed except when adding waste and are stored in secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[1]
Step 3: Final Disposal
The disposal of this compound waste must be handled by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[2][3][4] Do not attempt to dispose of this waste through regular channels.
Quantitative Data for Laboratory Waste Management
In the absence of specific quantitative data for this compound disposal, general guidelines for chemical waste apply. The following table summarizes key quantitative thresholds often used in laboratory waste management for determining generator status, which dictates disposal requirements under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5]
| Waste Generator Category | Monthly Hazardous Waste Generation | Monthly Acutely Hazardous Waste Generation |
| Large Quantity Generators (LQGs) | ≥ 1,000 kg (approx. 2,200 lbs) | > 1 kg |
| Small Quantity Generators (SQGs) | > 100 kg and < 1,000 kg | ≤ 1 kg |
| Very Small Quantity Generators (VSQGs) | ≤ 100 kg | ≤ 1 kg |
Researchers should consult their institution's EHS department to determine their specific generator status and associated disposal requirements.
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of this compound prior to disposal are publicly available. Therefore, the recommended procedure is to treat all this compound waste as hazardous and dispose of it through an approved hazardous waste management vendor.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during experiments involving this compound.
Caption: Decision pathway for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
